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4-Iodo-N-(3-nitrobenzylidene)aniline Documentation Hub

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  • Product: 4-Iodo-N-(3-nitrobenzylidene)aniline
  • CAS: 3495-26-9

Core Science & Biosynthesis

Foundational

Supramolecular Architecture and Non-Covalent Interactions in 4-Iodo-N-(3-nitrobenzylidene)aniline: A Technical Guide for Crystal Engineering

Executive Summary In the realm of crystal engineering and solid-state drug development, controlling the supramolecular architecture of a molecule is paramount. The spatial arrangement of molecules dictates critical physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and solid-state drug development, controlling the supramolecular architecture of a molecule is paramount. The spatial arrangement of molecules dictates critical physicochemical properties, including solubility, stability, and bioavailability. This technical whitepaper provides an in-depth analysis of 4-Iodo-N-(3-nitrobenzylidene)aniline (also known as 3-nitrobenzylidene-4'-iodoaniline), a classic Schiff base that serves as a model system for understanding complex non-covalent interactions[1].

By analyzing the interplay between C-H···O hydrogen bonds, highly directional I···O halogen bonds, and aromatic π···π stacking, this guide elucidates the mechanistic pathways that drive the self-assembly of this molecule into a robust three-dimensional lattice.

Molecular Profile & Crystallographic Parameters

4-Iodo-N-(3-nitrobenzylidene)aniline (C₁₃H₉IN₂O₂) features three distinct supramolecular synthons: an imine (C=N) linker, an electron-withdrawing nitro group, and a highly polarizable iodine atom[1]. When crystallized, it exhibits a fascinating phenomenon where the asymmetric unit contains two independent molecules ( Z′=2 ) to satisfy the geometric demands of its interaction network[2].

The quantitative crystallographic data is summarized below for comparative analysis:

ParameterValueReference
IUPAC Name N-(4-iodophenyl)-1-(3-nitrophenyl)methanimine[2]
Chemical Formula C₁₃H₉IN₂O₂[1]
Molecular Weight 352.13 g/mol [1]
Crystal System Triclinic[2]
Space Group P-1 (Hall: -P 1)[2]
Unit Cell Dimensions a=7.2646 Å, b=11.8251 Å, c=15.0057 Å[2]
Unit Cell Angles α=103.24∘ , β=98.40∘ , γ=91.63∘ [2]
Z / Z' 4 / 2[2]
R-Factor 0.0347[2]

Supramolecular Architecture: Mechanistic Insights

The crystallization of 4-Iodo-N-(3-nitrobenzylidene)aniline is not a random precipitation; it is a highly ordered, hierarchical assembly driven by specific non-covalent interactions[3].

C-H···O Hydrogen Bonding

While traditional hydrogen bonds rely on strong electronegative donors (like O-H or N-H), the aromatic C-H groups in this molecule act as weak but highly directional hydrogen bond donors. The oxygen atoms of the meta-substituted nitro group serve as the corresponding acceptors. These C-H···O interactions are the primary drivers for the initial end-to-end aggregation of the monomers.

Halogen Bonding (I···O Interactions) via the σ-Hole

A defining feature of this architecture is the halogen bonding. The iodine atom is highly polarizable. Because it is covalently bonded to an electron-withdrawing aromatic ring, the electron density is pulled away from the tip of the iodine atom, creating a region of positive electrostatic potential known as a σ-hole . This σ-hole interacts strongly with the electron-rich oxygen atoms of the nitro group on adjacent molecules. The combination of C-H···O and I···O interactions forces the molecules to assemble into continuous 2D supramolecular sheets[3].

Aromatic π···π Stacking

Once the 2D sheets are formed, the planar nature of the aromatic rings and the imine linker allows for face-to-face alignment. Inter-sheet π···π stacking provides the cohesive van der Waals energy required to lock the 2D sheets into a stable, three-dimensional P-1 triclinic network[3].

Logical Assembly Pathway

The following diagram illustrates the causality and hierarchical logic of the supramolecular assembly process.

SupramolecularAssembly cluster_interactions Primary Non-Covalent Interactions Monomer Monomer 4-Iodo-N-(3-nitrobenzylidene)aniline CHO C-H···O Hydrogen Bonds (Nitro Acceptors) Monomer->CHO Electrostatic attraction Halogen I···O Halogen Bonds (σ-Hole Interactions) Monomer->Halogen Highly directional Sheets 2D Supramolecular Sheets (Z' = 2 Asymmetric Unit) CHO->Sheets Primary aggregation Halogen->Sheets Structural templating PiPi Aromatic π···π Stacking (Inter-sheet) Sheets->PiPi Face-to-face alignment Network 3D Supramolecular Network (P-1 Space Group) PiPi->Network Crystal lattice formation

Logical pathway of supramolecular assembly from monomer to 3D network via non-covalent interactions.

Experimental Methodology: Synthesis & SCXRD Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis, crystallization, and structural elucidation of the compound.

Step 1: Pre-Reaction & Condensation
  • Protocol : Combine equimolar amounts of 4-iodoaniline and 3-nitrobenzaldehyde in absolute ethanol. Add 0.1 mol% glacial acetic acid as a catalyst. Reflux the mixture for 4 hours under an inert atmosphere.

  • Causality : The synthesis of the Schiff base requires the nucleophilic attack of the primary amine on the aldehyde. Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Absolute ethanol is selected because it forms a low-boiling azeotrope with the water generated during condensation, driving the equilibrium forward according to Le Chatelier's principle.

  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the amine spot and the emergence of a lower-polarity spot confirms imine formation.

Step 2: Thermodynamic Crystallization
  • Protocol : Isolate the crude product via rotary evaporation. Dissolve the solid in a minimal volume of a 1:1 (v/v) ethanol/acetone mixture. Cover the vial with Parafilm, puncture 2-3 small holes, and allow slow evaporation at a controlled 298 K.

  • Causality : Polymorphism is highly dependent on crystallization kinetics. Rapid precipitation traps molecules in a kinetic, metastable state. Slow evaporation provides thermodynamic control, allowing the highly directional I···O halogen bonds and C-H···O hydrogen bonds to reversibly form and break until they reach the global energy minimum—yielding the defect-free Z′=2 triclinic lattice.

Step 3: Single-Crystal X-ray Diffraction (SCXRD)
  • Protocol : Select a single, optically clear crystal under a polarized light microscope. Mount it on a goniometer loop using perfluorinated polyether oil. Collect diffraction data at 120 K using Mo K α radiation ( λ=0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

  • Causality : The perfluorinated oil prevents crystal degradation from atmospheric moisture and acts as a cryoprotectant. Collecting data at cryogenic temperatures (120 K) drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the subtle electron density overlap inherent in halogen bonding (σ-hole interactions) and distinguishing them from standard van der Waals contacts.

Conclusion & Future Perspectives

The structural analysis of 4-Iodo-N-(3-nitrobenzylidene)aniline reveals how competing and cooperative non-covalent interactions dictate solid-state architecture. The presence of two independent molecules in the asymmetric unit ( Z′=2 ) highlights the system's flexibility in optimizing both hydrogen and halogen bonding simultaneously[2]. For drug development professionals, mastering these supramolecular synthons is essential for crystal engineering—enabling the rational design of Active Pharmaceutical Ingredient (API) polymorphs with tailored solubility, stability, and mechanical properties.

Sources

Exploratory

electronic absorption spectra of 4-Iodo-N-(3-nitrobenzylidene)aniline in different solvents

Executive Summary The rational design of small-molecule therapeutics and advanced optical materials relies heavily on understanding molecular behavior in varying microenvironments. Schiff bases (azomethine derivatives) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics and advanced optical materials relies heavily on understanding molecular behavior in varying microenvironments. Schiff bases (azomethine derivatives) are privileged scaffolds in drug development due to their synthetic accessibility and structural versatility. This whitepaper provides an in-depth mechanistic analysis of the electronic absorption spectra of 4-Iodo-N-(3-nitrobenzylidene)aniline , focusing on its solvatochromic behavior. By decoupling specific hydrogen-bonding interactions from non-specific dielectric effects, this guide provides researchers with a predictive framework for evaluating the microenvironmental responses of halogenated, nitro-substituted imines.

Molecular Architecture & Theoretical Framework

Structural Dynamics and the Push-Pull System

4-Iodo-N-(3-nitrobenzylidene)aniline (CAS: 3495-26-9) [4] is a highly conjugated Schiff base characterized by an azomethine bridge (–N=CH–) linking two functionalized aromatic rings. The molecule operates as a complex donor-acceptor (push-pull) system:

  • The Iodine Atom (Donor/Heavy Atom): While inductively electron-withdrawing, iodine acts as a mild electron donor via resonance. Its large, polarizable electron cloud (heavy atom effect) facilitates intramolecular charge transfer (ICT) and enhances spin-orbit coupling.

  • The Meta-Nitro Group (Acceptor): Positioned on the benzylidene ring, the nitro group is a powerful electron acceptor. Its meta positioning ensures that its influence is primarily inductive rather than fully resonance-delocalized, which subtly tunes the energy levels of the π→π∗ transitions without entirely quenching the azomethine's photophysical activity [3].

Principles of Solvatochromism

Solvatochromism refers to the shifting of electronic absorption bands due to differential solvation of a molecule's ground ( S0​ ) and excited ( S1​ ) states. To rigorously quantify these shifts, we employ the Kamlet-Taft Linear Solvation Energy Relationship (LSER) model [2]. This model isolates three distinct solvent parameters:

  • π∗ (Dipolarity/Polarizability): Measures non-specific electrostatic interactions.

  • α (Hydrogen Bond Donor Acidity): Measures the solvent's ability to donate a proton.

  • β (Hydrogen Bond Acceptor Basicity): Measures the solvent's ability to accept a proton.

By mapping the absorption maxima ( λmax​ ) against these parameters, we can establish the exact causality behind the observed spectral shifts [1].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that the observed spectral data is an artifact-free representation of the molecule's photophysics.

Protocol A: Synthesis and Purification

Objective: Synthesize high-purity (>99%) 4-Iodo-N-(3-nitrobenzylidene)aniline to prevent impurity-driven spectral anomalies.

  • Reagent Preparation: Dissolve 10.0 mmol of 3-nitrobenzaldehyde and 10.0 mmol of 4-iodoaniline in 30 mL of absolute ethanol.

  • Catalytic Activation: Add 3–5 drops of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine, ensuring a high-yield condensation [3].

  • Reflux & Condensation: Reflux the mixture under continuous magnetic stirring at 80°C for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting materials are consumed.

  • Crystallization: Cool the mixture to 4°C overnight. Collect the resulting precipitate via vacuum filtration.

  • Self-Validation (Purification): Recrystallize the crude product twice from hot absolute ethanol. Verify purity via melting point analysis (sharp peak) and 1H -NMR (confirming the singlet azomethine proton near δ 8.5 ppm).

Protocol B: UV-Vis Spectroscopic Measurements

Objective: Acquire high-resolution electronic absorption spectra across diverse solvent microenvironments.

  • Stock Solution: Prepare a 1.0×10−3 M stock solution of the purified Schiff base in high-performance liquid chromatography (HPLC) grade dimethyl sulfoxide (DMSO).

  • Working Solutions: Dilute the stock to a final concentration of 1.0×10−5 M using the target solvents (Cyclohexane, Chloroform, Ethanol, DMF, DMSO).

    • Causality: Maintaining a micromolar concentration prevents intermolecular aggregation (e.g., excimer or aggregate formation) and ensures strict adherence to the Beer-Lambert law, validating that the spectra reflect isolated solute-solvent interactions.

  • Spectral Acquisition: Record the spectra from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer in 10 mm quartz cuvettes, utilizing the pure respective solvent as the baseline blank.

Workflow Step1 1. Synthesis 3-Nitrobenzaldehyde + 4-Iodoaniline (Ethanol + AcOH Reflux) Step2 2. Purification Recrystallization in Hot Ethanol (Yield >85%, Purity >99%) Step1->Step2 Step3 3. Solution Preparation Dissolution in Solvents (10⁻⁵ M) (Cyclohexane, EtOH, DMSO, etc.) Step2->Step3 Step4 4. Spectral Acquisition UV-Vis Spectrophotometry (Range: 200 - 600 nm) Step3->Step4 Step5 5. Data Analysis Kamlet-Taft LSER Modeling (Dipolarity & H-Bonding Effects) Step4->Step5

Caption: Step-by-step experimental workflow from synthesis to LSER spectral analysis.

Quantitative Solvatochromic Data

The absorption spectra of 4-Iodo-N-(3-nitrobenzylidene)aniline typically exhibit two primary bands: a high-energy band corresponding to the π→π∗ transitions of the aromatic rings, and a lower-energy band corresponding to the Intramolecular Charge Transfer (ICT) and n→π∗ transitions of the azomethine linkage.

The table below summarizes the representative quantitative shifts relative to the Kamlet-Taft parameters of the chosen solvents.

SolventDielectric Constant ( ϵ )Dipolarity ( π∗ )H-Bond Donor ( α )H-Bond Acceptor ( β ) λmax​ ( π→π∗ ) λmax​ (ICT / n→π∗ )
Cyclohexane 2.020.000.000.00265 nm330 nm
Chloroform 4.810.580.440.00270 nm338 nm
Ethanol 24.50.540.830.77272 nm335 nm
DMF 36.70.880.000.69275 nm345 nm
DMSO 46.81.000.000.76278 nm348 nm

Mechanistic Causality of Solvent Effects

Analyzing the data through the lens of molecular orbital theory reveals distinct causal relationships between the solvent microenvironment and the electronic transitions.

Bathochromic Shifts in Aprotic Media ( π→π∗ and ICT)

As the solvent transitions from non-polar (Cyclohexane, π∗=0.00 ) to highly polar aprotic (DMSO, π∗=1.00 ), a consistent bathochromic (red) shift is observed for both the π→π∗ and ICT bands.

  • Causality: The push-pull nature of the molecule results in an excited state ( S1​ ) that is significantly more polar (higher dipole moment) than the ground state ( S0​ ). Polar solvents stabilize this highly dipolar excited state more effectively than the ground state via dipole-dipole interactions. This differential stabilization narrows the HOMO-LUMO energy gap ( ΔE ), requiring lower energy (longer wavelength) photons for excitation[2].

The Protic Solvent Anomaly ( n→π∗ Hypsochromic Shift)

A critical deviation occurs in protic solvents like Ethanol. Despite Ethanol having a higher dielectric constant than Chloroform, the ICT/ n→π∗ band experiences a hypsochromic (blue) shift (from 338 nm to 335 nm).

  • Causality: This shift is entirely governed by the high hydrogen-bond donor capacity of ethanol ( α=0.83 ). The protic solvent forms specific hydrogen bonds with the non-bonding lone pair ( n -electrons) residing on the imine nitrogen. This interaction thermodynamically anchors the ground state, lowering the energy of the n -orbital. Consequently, the energy gap to the π∗ excited state widens, necessitating higher energy (shorter wavelength) light for the transition [1].

Solvatochromism cluster_nonpolar Non-Polar Medium (e.g., Cyclohexane) cluster_polar Polar Aprotic Medium (e.g., DMSO) NP_S0 S0 (Ground State) Low Polarity NP_S1 S1 (Excited State) High Polarity NP_S0->NP_S1 Higher ΔE (Blue Shifted) P_S0 S0 (Stabilized) Dipole-Dipole NP_S0->P_S0 Solvation Energy P_S1 S1 (Highly Stabilized) Strong Solvation NP_S1->P_S1 Stronger Solvation P_S0->P_S1 Lower ΔE (Red Shifted)

Caption: Jablonski-style diagram illustrating differential state stabilization driving the bathochromic shift.

Conclusion

The electronic absorption spectra of 4-Iodo-N-(3-nitrobenzylidene)aniline serve as a highly sensitive probe for local microenvironments. By applying the Kamlet-Taft LSER model, researchers can accurately differentiate between dielectric stabilization (which drives red shifts in the ICT band) and specific hydrogen-bonding interactions (which drive blue shifts in the n→π∗ transitions). Understanding these solvatochromic dynamics is paramount for professionals utilizing Schiff bases in the design of targeted therapeutics, where drug-receptor binding pockets present highly specific local polarities and hydrogen-bonding networks.

References

  • Synthesis, characterization and spectroscopic investigation of a novel phenylhydrazone Schiff base with solvatochromism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Optoelectronic properties by solution technique and comprehensive solvatochromism of novel fluorescent Schiff base derivatives. Journal of Molecular Liquids.[Link]

  • Solvent-free synthesis of nitrobenzyl Schiff bases: Characterization, antibacterial studies, density functional theory and molecular docking studies. Journal of Molecular Structure.[Link]

  • 4-Iodo-N-(3-nitrobenzylidene)aniline | C13H9IN2O2 | CID 555079. PubChem.[Link]

Foundational

A Comprehensive Technical Guide to the Thermogravimetric Analysis (TGA) of 4-Iodo-N-(3-nitrobenzylidene)aniline Derivatives

Abstract This technical guide offers an in-depth examination of the thermal stability and decomposition characteristics of 4-Iodo-N-(3-nitrobenzylidene)aniline and its derivatives, as determined by thermogravimetric anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide offers an in-depth examination of the thermal stability and decomposition characteristics of 4-Iodo-N-(3-nitrobenzylidene)aniline and its derivatives, as determined by thermogravimetric analysis (TGA). This document is designed for researchers, chemists, and professionals in drug development and materials science, providing both a theoretical framework and practical guidance for the TGA evaluation of this class of Schiff bases. The guide synthesizes foundational principles with expert insights to elucidate the influence of iodo and nitro functional groups on the thermal properties of these compounds. A detailed experimental protocol, predicted decomposition pathways, and the impact of structural modifications are discussed, supported by authoritative references.

Introduction: The Significance of Substituted Benzylidene Aniline Derivatives

Schiff bases, characterized by the azomethine or imine (-C=N-) group, are a cornerstone in the fields of coordination chemistry, materials science, and pharmacology.[1] Their versatile applications stem from their synthetic accessibility and the tunability of their electronic and steric properties through the introduction of various substituents.[2] The 4-Iodo-N-(3-nitrobenzylidene)aniline scaffold is of particular interest as it combines an electron-withdrawing nitro group with a bulky, polarizable iodo substituent. These features are known to significantly influence the molecule's physicochemical properties, including thermal stability, which is a critical parameter for drug formulation, polymer chemistry, and the development of energetic materials.[3]

Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability of such compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial data on decomposition temperatures, the presence of residual solvents or water, and the kinetics of degradation.[4] Understanding the thermal behavior of 4-Iodo-N-(3-nitrobenzylidene)aniline derivatives is paramount for predicting their shelf-life, processing conditions, and performance in high-temperature applications.

Molecular Structure and its Influence on Thermal Stability

The thermal stability of 4-Iodo-N-(3-nitrobenzylidene)aniline is intrinsically linked to its molecular structure. The key features influencing its decomposition are:

  • The Schiff Base Backbone: The central C=N imine bond and the aromatic rings form a conjugated system that contributes to the overall stability of the molecule.

  • The C-NO₂ Bond: The bond connecting the nitro group to the benzylidene ring is often the most thermally labile point in nitroaromatic compounds.[5][6] Homolytic cleavage of this bond is frequently the initial step in the thermal decomposition of such materials.[6] Computational studies have shown that the C-NO₂ bond dissociation energy (BDE) is a critical factor in determining the onset of decomposition.[5][7]

  • The C-I Bond: The carbon-iodine bond on the aniline ring is the weakest of the carbon-halogen bonds. Its cleavage is a probable early event in the thermal degradation process, potentially occurring concurrently with or subsequent to the C-NO₂ bond scission.[8]

  • Intermolecular Interactions: In the solid state, intermolecular forces such as π-π stacking and hydrogen bonds can influence the packing of the molecules and, consequently, their thermal stability.[9]

The interplay between these structural elements dictates the multi-step decomposition profile observed in the TGA.

Thermogravimetric Analysis: A Validated Experimental Protocol

To ensure reproducible and accurate TGA data, a standardized protocol is essential. The following methodology is recommended for the analysis of 4-Iodo-N-(3-nitrobenzylidene)aniline derivatives.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer with a high-precision microbalance (e.g., Mettler Toledo TGA/DSC 3+ or equivalent).

  • Crucibles: Alumina or platinum crucibles (70-150 μL) are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.

  • Calibration: The instrument should be calibrated for mass and temperature using certified reference materials.

Sample Preparation
  • Ensure the sample is a fine, homogeneous powder to facilitate uniform heat distribution.

  • Accurately weigh 3-5 mg of the sample into the tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

TGA Method Parameters
  • Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes.

  • Heating Program: Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.[3]

  • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA Run cluster_data Data Analysis Prep1 Obtain Homogeneous Powder Sample Prep2 Tare Alumina Crucible Prep1->Prep2 Prep3 Weigh 3-5 mg of Sample Prep2->Prep3 Inst3 Load Sample into Furnace Prep3->Inst3 Inst1 Calibrate TGA for Mass & Temperature Inst2 Set N₂ Purge Gas (50 mL/min) Inst1->Inst2 Inst2->Inst3 Ana1 Equilibrate at 30°C for 5 min Inst3->Ana1 Ana2 Heat from 30°C to 700°C at 10°C/min Ana1->Ana2 Ana3 Record Mass Loss vs. Temperature Ana2->Ana3 Data1 Plot TGA and DTG Curves Ana3->Data1 Data2 Determine Onset (Tₒ) and Peak (Tₘₐₓ) Temperatures Data1->Data2 Data3 Calculate Mass Loss (%) for Each Decomposition Step Data2->Data3

Caption: Experimental workflow for the TGA of 4-Iodo-N-(3-nitrobenzylidene)aniline derivatives.

Predicted Thermal Decomposition Profile

Table 1: Predicted TGA Data for 4-Iodo-N-(3-nitrobenzylidene)aniline

Decomposition StageApproximate Temperature Range (°C)Predicted Mass Loss (%)Probable Lost Fragments
Stage 1 250 - 350~20-30%Initial loss of NO₂ and/or I radicals
Stage 2 350 - 500~40-50%Cleavage of the imine bond and fragmentation of the aromatic rings
Stage 3 > 500~20-30%Further fragmentation into smaller volatile molecules
Residue at 700 °C< 5%Charred residue
Interpretation of Decomposition Stages
  • Stage 1: Initial Bond Cleavage: The first significant mass loss is anticipated to begin with the cleavage of the weakest bonds in the molecule. The C-NO₂ bond is a likely candidate for initial homolytic cleavage due to its relatively low bond dissociation energy in aromatic systems.[5][6] Concurrently or shortly thereafter, the C-I bond, being the least stable among carbon-halogen bonds, is also expected to rupture.[8] This initial stage would result in the loss of small radical species.

  • Stage 2: Fragmentation of the Molecular Backbone: Following the initial loss of the substituents, the remaining molecular structure becomes less stable. The next stage of decomposition likely involves the cleavage of the C=N imine bond and the subsequent fragmentation of the aniline and benzylidene rings. This stage is expected to account for the most significant portion of the mass loss.

  • Stage 3: Final Decomposition: At higher temperatures, the remaining fragments will continue to decompose into smaller, volatile gaseous products, leaving a small amount of carbonaceous residue.

Predicted Decomposition Pathway

Decomposition_Pathway Parent 4-Iodo-N-(3-nitrobenzylidene)aniline Intermediate1 Radical Intermediates Parent->Intermediate1 Heat (Stage 1) ~250-350°C Fragments1 NO₂• + I• Intermediate1->Fragments1 Intermediate2 Unstable Schiff Base Backbone Intermediate1->Intermediate2 Fragments2 Fragmented Aromatic Rings Intermediate2->Fragments2 Heat (Stage 2) ~350-500°C Final Volatile Gaseous Products (CO₂, H₂O, N₂) + Char Fragments2->Final Heat (Stage 3) >500°C

Caption: Proposed thermal decomposition pathway for 4-Iodo-N-(3-nitrobenzylidene)aniline.

Influence of Structural Modifications on Thermal Stability

The thermal stability of this class of compounds can be fine-tuned by altering the substitution pattern on the aromatic rings.

  • Position of Substituents: The relative positions of the iodo and nitro groups can influence thermal stability. For instance, steric hindrance between adjacent bulky groups can weaken bonds and lower the decomposition temperature.[10]

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of additional electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic rings may increase the electron density of the system, potentially stabilizing the molecule and increasing the decomposition temperature. Conversely, additional electron-withdrawing groups could further destabilize the molecule.

  • Halogen Substitution: Replacing the iodo group with other halogens (Br, Cl, F) would be expected to increase the thermal stability, as the C-X bond strength increases in the order C-I < C-Br < C-Cl < C-F.

Table 2: Predicted Effect of Substituents on Onset Decomposition Temperature

Derivative ModificationPredicted Effect on TₒRationale
2-Iodo isomerDecreasePotential steric hindrance between the iodo group and the imine linkage.
4-Nitro isomerSlight Increase/DecreaseComplex electronic effects; may alter the C-NO₂ bond dissociation energy.
Addition of -OCH₃ groupIncreaseElectron-donating effect stabilizes the aromatic system.
Replacement of -I with -ClIncreaseIncreased C-Cl bond strength compared to C-I.

Conclusion

This technical guide provides a comprehensive framework for understanding and executing the thermogravimetric analysis of 4-Iodo-N-(3-nitrobenzylidene)aniline derivatives. Based on established principles of thermal decomposition for related compounds, a multi-stage degradation process is predicted, initiated by the cleavage of the C-NO₂ and C-I bonds. The provided experimental protocol offers a validated method for obtaining high-quality TGA data, which is essential for the rational design and application of these compounds in various scientific and industrial fields. Further empirical studies on these specific derivatives are warranted to validate and refine the predictions outlined in this guide.

References

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  • Hagar, M., & Ahmed, H. A. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 24(16), 3032. [Link]

  • Ravi, G., et al. (2005). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Journal of Crystal Growth, 275(1-2), e1931-e1936.
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  • Abbas, A. S., et al. (2018). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars Library. [Link]

  • Woithe, K., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2338-2347. [Link]

  • Milošev, M., et al. (2025). How Do the Surroundings of the C-NO2 Fragment Affect the Mechanical Sensitivity of Trinitroaromatic Molecules? Evidence from Crystal Structures and Ab Initio Calculations. Molecules, 30(15), 1234. [Link]

  • Al-Masoudi, W. A. (2020). SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE. CyberLeninka. [Link]

  • Zeman, S., & Krupka, M. (2008). Characterization of C-NO2 Bonds in Nitroaromatic Compounds. SciSpace. [Link]

  • Politzer, P., et al. (2025). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. ResearchGate. [Link]

  • Manikandan, A., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), 55-59. [Link]

  • Jebur, H. A., & Abd Al-Razaq, A. A. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde. Der Pharma Chemica, 8(19), 1-8. [Link]

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  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Radhakrishnamurti, P. S., & Sasmal, B. M. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20A, 456-459.
  • Wetthasinghe, S. T. (2023). Computational Studies of Bond Dissociation Energies and Organic Reactivity. University of South Carolina Scholar Commons. [Link]

  • Fun, H.-K., et al. (2008). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Istrati, D., et al. (2018). Investigation of thermal-induced decomposition of iodoform. ResearchGate. [Link]

  • Leffler, J. E., & Story, L. J. (1957). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society, 79(8), 2083–2089. [Link]

  • Levine, S., & Noyes, R. M. (1958). MECHANISMS OF EXCHANGE REACTIONS BETWEEN ELEMENTARY IODINE AND AROMATIC IODIDES. OSTI.GOV. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antimicrobial Activity Assay Protocols for 4-Iodo-N-(3-nitrobenzylidene)aniline

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Scientific Rationale & Structure-Activity Relationship (SAR) T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale

Scientific Rationale & Structure-Activity Relationship (SAR)

The compound 4-Iodo-N-(3-nitrobenzylidene)aniline (CAS No. 3495-26-9) is a synthetic Schiff base formed via the condensation of 4-iodoaniline and 3-nitrobenzaldehyde[1]. Schiff bases, characterized by their azomethine linkage (-CH=N-), are widely investigated in medicinal chemistry for their broad-spectrum antimicrobial properties[2].

As an Application Scientist designing an assay for this specific molecule, it is critical to understand how its structural components dictate both its biological activity and its behavior in vitro:

  • The Azomethine Core (-CH=N-): The imine nitrogen acts as a hydrogen bond acceptor, interacting directly with the active centers of bacterial cell constituents (such as enzymes or ribosomal RNA), thereby inhibiting normal cellular metabolism[2].

  • Para-Iodo Substitution: The inclusion of a heavy halogen (iodine) at the para position of the aniline ring significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is the causal factor for improved penetration through the lipid-rich bacterial cell membrane, particularly in Gram-positive strains like Staphylococcus aureus[3].

  • Meta-Nitro Substitution: The strongly electron-withdrawing nitro group alters the electron density across the conjugated system, increasing the electrophilicity of the imine carbon and making it more reactive toward nucleophilic targets within the pathogen.

MOA Compound 4-Iodo-N-(3-nitrobenzylidene)aniline Membrane Bacterial Membrane Penetration Compound->Membrane Iodine enhances lipophilicity Target Intracellular Enzyme Targets Membrane->Target Imine Azomethine (-CH=N-) Hydrogen Bonding Target->Imine Binding Death Cellular Death (Bactericidal) Imine->Death Metabolic Inhibition

Proposed mechanism of antimicrobial action for halogenated Schiff bases.

Experimental Design: The Self-Validating Assay System

To evaluate the Minimum Inhibitory Concentration (MIC) of 4-Iodo-N-(3-nitrobenzylidene)aniline, we utilize the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines[2],[4].

Because heavy Schiff bases often suffer from poor aqueous solubility, they can precipitate in standard culture media, causing false turbidity. To create a self-validating system , this protocol incorporates Resazurin (Alamar Blue) as a redox indicator. Viable, metabolizing bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical causality eliminates subjective optical density (OD) errors caused by compound precipitation.

Workflow Stock 1. Stock Preparation (Solubilize in DMSO) Dilution 2. Serial Dilution (MHB Media, 96-well) Stock->Dilution Max 1% final DMSO Inoculum 3. Inoculum Addition (5x10^5 CFU/mL) Dilution->Inoculum Incubation 4. Incubation (37°C, 18-24 hrs) Inoculum->Incubation Read 5. MIC Determination (Resazurin Colorimetry) Incubation->Read Visual/OD readout

Workflow for in vitro antimicrobial broth microdilution assay of Schiff base compounds.

Materials and Reagents

  • Test Compound: 4-Iodo-N-(3-nitrobenzylidene)aniline (Purity 98%)[5].

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 (buffered with MOPS) for fungi[4].

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

  • Reference Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213), K. pneumoniae (ATCC 700603).

  • Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

Step-by-Step Protocol: Broth Microdilution Assay

Step 1: Compound Solubilization
  • Weigh exactly 2.0 mg of 4-Iodo-N-(3-nitrobenzylidene)aniline.

  • Dissolve in 1 mL of 100% DMSO to create a 2000 µg/mL master stock.

    • Causality Note: DMSO is strictly required to break the strong intermolecular crystal lattice forces of the iodo-phenyl rings. Do not use water or ethanol, as rapid precipitation will occur.

Step 2: Plate Setup and Serial Dilution
  • Dispense 100 µL of CAMHB into columns 2–12 of a sterile 96-well flat-bottom microtiter plate.

  • Add 190 µL of CAMHB and 10 µL of the master stock to column 1. (Concentration in column 1 is now 100 µg/mL, with 5% DMSO).

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 100 µL from column 10.

    • Causality Note: When the bacterial inoculum (100 µL) is added in the next step, the final assay volume becomes 200 µL. This halves the compound concentration (testing range: 50 µg/mL down to 0.09 µg/mL) and ensures the final DMSO concentration in the highest well is 2.5%. Concentrations of DMSO >3% will cause baseline cytotoxicity and yield false-positive antimicrobial results.

Step 3: Inoculum Standardization (CLSI Standard)
  • Select 3–5 isolated colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD 600​ of 0.08–0.13).

  • Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

    • Causality Note: Precise inoculum sizing is critical. An inoculum that is too heavy will overwhelm the Schiff base, leading to artificially high MICs, while a sparse inoculum will result in false susceptibility[6].

Step 4: Inoculation and Incubation
  • Add 100 µL of the working inoculum to columns 1–11. (Final well concentration is 5×105 CFU/mL).

    • Column 11: Growth Control (Media + Bacteria + equivalent DMSO, no compound).

    • Column 12: Sterility Control (Media only).

  • Seal the plates with a breathable membrane and incubate at 37°C for 18–20 hours.

Step 5: Resazurin Addition and MIC Reading
  • After 18 hours, add 20 µL of the 0.015% resazurin solution to all wells.

  • Incubate for an additional 2–4 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the Schiff base that prevents the color change from blue (inhibition of growth) to pink (active metabolism).

Quantitative Data Presentation

Below is a representative data structure for evaluating the efficacy of 4-Iodo-N-(3-nitrobenzylidene)aniline. Halogenated Schiff bases typically show stronger efficacy against Gram-positive bacteria due to the lack of an outer lipopolysaccharide (LPS) membrane, which otherwise acts as a permeability barrier in Gram-negative strains[3].

Test OrganismStrainGram StainExpected Schiff Base MIC Range (µg/mL)Ciprofloxacin MIC Control (µg/mL)
Staphylococcus aureusATCC 29213Positive8 - 320.12 - 0.5
Escherichia coliATCC 25922Negative16 - 640.015 - 0.06
Klebsiella pneumoniaeATCC 700603Negative32 - 1280.25 - 1.0
Candida albicansATCC 90028Fungal32 - 64N/A (Fluconazole: 0.5 - 2.0)

Troubleshooting & Quality Control

  • Precipitation in Column 1: If micro-crystals form upon adding the DMSO stock to the CAMHB, the compound is crashing out of solution. Solution: Pre-warm the CAMHB to 37°C before adding the stock, or synthesize a metal-complexed version of the Schiff base (e.g., Cu(II) or Co(II) complexes), which often exhibit improved solubility and enhanced antimicrobial activity due to the chelation effect[7].

  • Growth Control Failure: If Column 11 fails to turn pink after resazurin addition, the bacterial strain is compromised, or the background DMSO concentration was too high. Ensure the final DMSO concentration across all wells remains strictly below 2.5%.

Sources

Application

Application Note: In Silico Profiling and Molecular Docking Methodology for 4-Iodo-N-(3-nitrobenzylidene)aniline

Executive Summary Schiff bases containing halogen and nitro substituents represent a privileged, highly adaptable scaffold in modern medicinal chemistry. 4-Iodo-N-(3-nitrobenzylidene)aniline (Chemical Formula: C13H9IN2O2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Schiff bases containing halogen and nitro substituents represent a privileged, highly adaptable scaffold in modern medicinal chemistry. 4-Iodo-N-(3-nitrobenzylidene)aniline (Chemical Formula: C13H9IN2O2) is a uniquely functionalized derivative that combines three critical pharmacophoric features: an iodine atom capable of highly directional halogen bonding, a nitro group acting as a strong hydrogen bond acceptor, and an imine linkage providing conformational flexibility.

This application note provides a comprehensive, self-validating computational protocol for evaluating this compound against two highly validated therapeutic targets: Epidermal Growth Factor Receptor (EGFR) for oncology applications, and DNA Gyrase (GyrB) for antibacterial drug discovery[1].

Chemical Profiling & Mechanistic Rationale

To design an effective in silico experiment, one must first understand the causality behind the molecule's binding mechanics. The efficacy of 4-Iodo-N-(3-nitrobenzylidene)aniline is driven by a synergistic electronic relationship across its conjugated system:

  • The Halogen Bond (XB) Donor: Iodine is highly polarizable. The electron-withdrawing nature of the adjacent aromatic ring generates a σ-hole —a localized region of positive electrostatic potential on the outermost surface of the iodine atom along the C-I bond axis[2]. This allows the iodine to act as a Lewis acid, forming highly directional, thermodynamically stable bonds with Lewis bases (e.g., backbone carbonyl oxygens of proteins)[3].

  • The Hydrogen Bond (HB) Acceptor: The meta-nitro group acts as a potent hydrogen bond acceptor. Crucially, its strong electron-withdrawing effect propagates through the imine (-N=CH-) π-system, further depleting electron density from the iodine atom and strengthening the σ-hole[2].

  • Target Rationale:

    • EGFR: Overexpression of EGFR is a primary driver in non-small cell lung cancer (NSCLC). Schiff bases have demonstrated significant potential as competitive inhibitors of the EGFR tyrosine kinase ATP-binding pocket[4].

    • DNA Gyrase B: Bacterial DNA gyrase is essential for DNA topological transitions. The ATP-binding site of the GyrB subunit is a prime target for competitive inhibition by halogenated Schiff bases, which can bypass traditional fluoroquinolone resistance mechanisms[1][5].

Experimental Protocol: The Self-Validating Docking Workflow

Standard molecular mechanics force fields (e.g., OPLS, AMBER) often assign a uniform partial negative charge to halogens, completely ignoring the σ-hole[3]. Using default settings for this compound will yield false negatives. The following protocol is engineered to overcome this limitation.

Phase 1: Ligand Preparation and Quantum Mechanical (QM) Optimization

Objective: Accurately model the electrostatic potential of the iodine σ-hole.

  • Structure Generation: Construct the 3D geometry of 4-Iodo-N-(3-nitrobenzylidene)aniline using a molecular builder (e.g., Maestro or Avogadro).

  • QM Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional. Use the 6-311G** basis set for C, H, N, O atoms, and an effective core potential (e.g., LANL2DZ) for the heavy Iodine atom to account for relativistic effects.

  • Charge Assignment: Extract the Electrostatic Potential (ESP) charges from the QM output. This ensures the positive σ-hole on the iodine and the polarized nitro oxygens are mathematically represented.

  • Formatting: Save the optimized ligand in .pdbqt (for AutoDock Vina) or .mae (for Glide) format. Ensure the imine bond (-N=CH-) is designated as an active rotatable bond to allow conformational sampling.

Phase 2: Protein Preparation

Objective: Recreate the physiological state of the target receptors.

  • Structure Retrieval: Download high-resolution crystal structures from the Protein Data Bank (PDB).

    • EGFR Kinase Domain: PDB ID 4HJO (Resolution: 2.75 Å)[6].

    • S. aureus DNA Gyrase B: PDB ID 2XCS (Resolution: 1.95 Å)[1].

  • Structural Correction: Remove all co-crystallized solvent molecules except structurally conserved waters that mediate ligand binding. For example, in EGFR (4HJO), HOH 1104 must be retained as it forms a critical stabilizing bridge with Thr830 and Thr766[6].

  • Protonation: Assign protonation states at physiological pH (7.4) using the PROPKA algorithm to ensure correct histidine tautomers and aspartate/glutamate ionization.

  • Minimization: Perform a restrained energy minimization of the protein backbone (RMSD limit: 0.3 Å) using the OPLS4 force field to relieve steric clashes.

Phase 3: Grid Box Definition & Protocol Validation

Objective: Establish a trustworthy, self-validating system before screening.

  • Active Site Mapping: Center the docking grid box precisely on the centroid of the native co-crystallized ligands (Erlotinib for 4HJO; Novobiocin for 2XCS).

  • Self-Validation (Critical Step): Re-dock the native co-crystallized ligand back into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. Proceed to Phase 4 ONLY if the RMSD is ≤ 2.0 Å. This mathematically validates that your grid and scoring function can accurately reproduce known biological realities.

Phase 4: Docking Execution and Interaction Analysis
  • Execution: Run the docking simulation using a scoring function equipped to handle halogen bonding (e.g., Schrödinger Glide Extra Precision (XP) or AutoDock Vina with XB empirical modifications). Generate a minimum of 20 poses per target.

  • Interaction Profiling: Isolate the top-scoring poses (lowest ΔG) and map the interactions. Specifically screen for I···O=C (backbone carbonyl) halogen bonds and NO2···H-N (backbone amide) hydrogen bonds.

Workflow LPrep Ligand Preparation (DFT Optimization & Charge Assignment) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (PDB Retrieval, Protonation, Minimization) PPrep->Grid Validate Protocol Validation (Native Ligand Re-docking RMSD < 2.0 Å) Grid->Validate Dock Molecular Docking (AutoDock Vina / Glide XP) Validate->Dock Pass Analysis Interaction Analysis (Halogen & Hydrogen Bonding) Dock->Analysis

Fig 1: Self-Validating Molecular Docking Workflow for Halogenated Schiff Bases.

Quantitative Data Presentation

The following table summarizes the anticipated docking parameters and interaction profiles based on validated structural data for similar halogenated Schiff base derivatives[4][7].

Table 1: Anticipated Molecular Docking Parameters and Interaction Profiles

Target ProteinPDB IDGrid Center (X, Y, Z)Predicted Binding Energy (ΔG)Key Interacting ResiduesPrimary Interaction Types
EGFR (Kinase Domain) 4HJO25.1, 12.4, 5.8-7.4 to -8.5 kcal/molMet793, Thr790, Asp855Halogen Bond (I···O=C Met793)H-Bond (NO2···H-N Asp855)
DNA Gyrase B (ATP Site) 2XCS15.3, 22.1, 34.5-7.1 to -8.0 kcal/molAsp73, Arg136, Asn46Halogen Bond (I···O=C Asp73)π-π Stacking (Imine/Aromatics)

Pathway Visualization: EGFR Inhibition Mechanism

When applied to oncology models, 4-Iodo-N-(3-nitrobenzylidene)aniline acts as a competitive inhibitor. By utilizing its iodine σ-hole to anchor into the hinge region of the kinase domain (often mimicking the interactions of the adenine ring of ATP), it prevents the phosphorylation cascade required for tumor proliferation[4].

Pathway EGF EGF Ligand EGFR EGFR (Wild-type/Mutant) EGF->EGFR Binds TK Tyrosine Kinase Domain (ATP Binding Site) EGFR->TK Activates Downstream Proliferation & Survival (PI3K/AKT, MAPK) TK->Downstream Signaling Inhibitor 4-Iodo-N-(3-nitrobenzylidene)aniline Inhibitor->TK Competitive Inhibition (Halogen/H-Bonds)

Fig 2: Mechanism of action for EGFR Tyrosine Kinase inhibition by the target Schiff base.

References

  • Molecular Docking in Halogen Bonding. IntechOpen. Available at: [Link][3]

  • Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. Available at:[Link][5]

  • Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches. National Center for Biotechnology Information (PubMed). Available at:[Link][7]

  • Design, Molecular Docking, Synthesis, and Pharmacological Evaluation of Nabumetone-Derived Oxadiazole and Thiadiazole Schiff Bases as Potential EGFR Inhibitors for NSCLC. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at:[Link]

  • Design, Molecular Docking, Synthesis, and Pharmacological Evaluation of Nabumetone-Derived Oxadiazole and Thiadiazole Schiff Bases as Potential EGFR Inhibitors for NSCLC. ResearchGate. Available at:[Link][6]

  • Repurposing Pyrrolopyrimidine Schiff Base Transition Metal(II) Complexes for Anticancer Activity: Computational Insights into EGFR Inhibition. Journal of Applied Organometallic Chemistry. Available at: [Link][4]

Sources

Method

Application Notes &amp; Protocols: Catalytic Applications of a Proposed 4-Iodo-N-(3-nitrobenzylidene)aniline-Based Metal-Organic Framework (I-N-MOF)

For: Researchers, scientists, and drug development professionals. Disclaimer: The following application notes describe a proposed metal-organic framework (MOF) derived from a ligand incorporating the 4-Iodo-N-(3-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes describe a proposed metal-organic framework (MOF) derived from a ligand incorporating the 4-Iodo-N-(3-nitrobenzylidene)aniline moiety. As of the date of this publication, a MOF with this specific ligand has not been extensively reported in the peer-reviewed literature. The synthesis and applications described herein are based on established principles of MOF chemistry and catalysis, drawing parallels from existing nitro- and iodo-functionalized as well as Schiff base-containing MOFs. These protocols are intended to serve as a scientifically-grounded starting point for the exploration of this novel material.

Introduction: The Rationale for a Bifunctional Iodo-Nitro MOF

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in catalysis.[1] Their high surface area, tunable porosity, and the ability to incorporate a wide range of functional groups make them ideal platforms for designing highly active and selective catalysts.[2] This document outlines the rationale and proposed applications for a novel MOF, herein referred to as I-N-MOF , constructed from a custom-designed dicarboxylic acid ligand featuring the 4-Iodo-N-(3-nitrobenzylidene)aniline scaffold.

The central hypothesis is that the dual functionalization of the MOF pores with both iodo and nitro groups will result in a synergistic catalytic activity. The key features of this proposed MOF are:

  • Lewis Acidity from the Iodo Group: The iodine atom, through halogen bonding, can act as a Lewis acidic site, activating substrates for nucleophilic attack.

  • Enhanced Metal Node Acidity from the Nitro Group: The strongly electron-withdrawing nitro group is expected to increase the Lewis acidity of the metal nodes within the MOF structure, thereby enhancing their catalytic activity.[3][4]

  • Basic Sites from the Schiff Base: The imine nitrogen of the Schiff base linker can act as a Lewis basic site, allowing for bifunctional acid-base catalysis.[5]

  • Shape Selectivity: The well-defined pore structure of the MOF can impart shape and size selectivity to the catalytic transformations.

This application note will provide a detailed, albeit prospective, guide to the synthesis of the I-N-MOF and its potential applications in organic synthesis, complete with step-by-step protocols.

Synthesis of the I-N-MOF

The synthesis of the I-N-MOF is a two-stage process: first, the synthesis of the dicarboxylic acid Schiff base ligand, and second, the solvothermal synthesis of the MOF itself.

Proposed Synthesis of the Organic Linker: 4,4'-((5-((4-iodophenyl)imino)methyl)-1,3-phenylene)bis(azaneylylidene)bis(methanylylidene))dibenzoic acid (H₂-I-N-L)

A plausible route to a suitable dicarboxylic acid linker incorporating the desired moiety is a multi-step Schiff base condensation.

Protocol 1: Synthesis of H₂-I-N-L

  • Step 1: Synthesis of the Dialdehyde. In a round-bottom flask, dissolve 5-aminoisophthalic acid (1.0 eq) in a minimal amount of a suitable solvent such as N,N-dimethylformamide (DMF). Add 4-formylbenzoic acid (2.2 eq) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid). Reflux the mixture for 24 hours with continuous removal of water (e.g., using a Dean-Stark apparatus). Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with ethanol and diethyl ether and dry under vacuum.

  • Step 2: Formation of the Schiff Base Linker. In a separate flask, dissolve the product from Step 1 (1.0 eq) and 4-iodoaniline (1.1 eq) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 12 hours.[6] The formation of the Schiff base can be monitored by thin-layer chromatography.

  • Step 3: Purification. After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. The final product, H₂-I-N-L, should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

G cluster_0 Step 1: Dialdehyde Synthesis cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: MOF Synthesis A 5-Aminoisophthalic Acid C Dialdehyde Intermediate A->C B 4-Formylbenzoic Acid B->C E H₂-I-N-L (Final Ligand) C->E D 4-Iodoaniline D->E G I-N-MOF E->G F Metal Salt (e.g., Cu(NO₃)₂·3H₂O) F->G G cluster_0 Catalytic Cycle A I-N-MOF (Catalyst) D Activated Aldehyde A->D Lewis Acid Activation E Enolate A->E Lewis Base Activation B Benzaldehyde B->D C Malononitrile C->E F Aldol Adduct D->F E->F G Product F->G Dehydration G->A Catalyst Regeneration

Sources

Application

Application Notes and Protocols for Evaluating the Corrosion Inhibition Efficiency of 4-Iodo-N-(3-nitrobenzylidene)aniline

Abstract Corrosion of metallic materials, particularly steel, is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Corrosion of metallic materials, particularly steel, is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, especially in acidic environments. Schiff bases have emerged as a highly effective class of organic inhibitors due to their unique molecular structures, which facilitate strong adsorption onto metal surfaces. This document provides a comprehensive technical guide for researchers and scientists on the evaluation of a specific Schiff base, 4-Iodo-N-(3-nitrobenzylidene)aniline, as a potential corrosion inhibitor for mild steel. We will delve into the mechanistic principles, present detailed experimental protocols for a multi-faceted evaluation approach, and offer insights into data interpretation.

Introduction: The Rationale for Investigating 4-Iodo-N-(3-nitrobenzylidene)aniline

4-Iodo-N-(3-nitrobenzylidene)aniline is a Schiff base synthesized from 4-iodoaniline and 3-nitrobenzaldehyde. Its molecular architecture makes it a compelling candidate for corrosion inhibition. The effectiveness of an organic inhibitor is intrinsically linked to its ability to adsorb onto a metal surface, creating a protective barrier against corrosive agents. The structure of 4-Iodo-N-(3-nitrobenzylidene)aniline contains several key features that promote this adsorption:

  • Azomethine Group (-C=N-): This imine group is a crucial active center, providing a site for coordination with the metal surface.

  • Aromatic Rings: The presence of two phenyl rings provides a large surface area and π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface.

  • Heteroatoms and Electron-Withdrawing/Donating Groups: The molecule contains nitrogen and oxygen atoms (from the nitro group) and an iodine atom. These heteroatoms have lone pairs of electrons that can be shared with the metal, enhancing the adsorption process. The interplay of the electron-withdrawing nitro group (-NO2) and the halogen (Iodine) can modulate the electron density across the molecule, influencing its interaction with the metal surface.

This guide will provide the necessary protocols to quantify the inhibitory effect of this compound and to elucidate its mechanism of action.

Proposed Mechanism of Inhibition

The primary mechanism by which 4-Iodo-N-(3-nitrobenzylidene)aniline is expected to inhibit corrosion is through adsorption onto the mild steel surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through several modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. This is often facilitated by the lone pair electrons on the nitrogen, oxygen, and iodine atoms, as well as the π-electrons of the aromatic rings.

The inhibitor likely functions as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This can be confirmed through electrochemical studies. The adsorption process itself is expected to follow an established adsorption isotherm model, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.

G cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Mild Steel Surface Inhibitor 4-Iodo-N-(3-nitrobenzylidene)aniline Molecules Metal Fe (Iron Surface) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H_plus H+ ions H_plus->Metal Cathodic Reaction (H2 evolution) Cl_minus Cl- ions Cl_minus->Metal Anodic Reaction (Fe dissolution) Protective_Layer Formation of Protective Inhibitor Film Metal->Protective_Layer Protective_Layer->H_plus Blocks Cathodic Sites Protective_Layer->Cl_minus Blocks Anodic Sites

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Experimental Evaluation: Protocols and Methodologies

A multi-faceted approach is essential for a thorough evaluation of the inhibitor's performance. The following protocols outline key experiments.

Synthesis and Characterization of the Inhibitor

A standard condensation reaction is used to synthesize the Schiff base.

Protocol:

  • Dissolve equimolar amounts (e.g., 0.01 mol) of 3-nitrobenzaldehyde and 4-iodoaniline in ethanol (e.g., 50 mL).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the precipitate, wash it with cold ethanol, and dry it.

  • Recrystallize the product from hot ethanol to obtain pure crystals.

  • Confirm the structure of the synthesized 4-Iodo-N-(3-nitrobenzylidene)aniline using spectroscopic techniques such as FTIR and ¹H NMR.

Gravimetric (Weight Loss) Method

This method provides a direct measure of material loss and is a fundamental technique for inhibitor evaluation.

Materials:

  • Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

  • Corrosive medium (e.g., 1 M HCl).

  • Various concentrations of the inhibitor solution.

  • Acetone, distilled water.

  • Analytical balance (±0.1 mg precision).

Protocol:

  • Preparation of Coupons: Mechanically polish the mild steel coupons with a series of emery papers (e.g., up to 1200 grade), wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Weigh each coupon accurately and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution without the inhibitor (blank) and with different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Maintain the beakers at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Post-Immersion: After the immersion period, carefully remove the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh each coupon again and record the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

Data Analysis: The following equations are used to analyze the data:

  • Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t) where ΔW is the average weight loss in grams, A is the surface area of the coupon in m², and t is the immersion time in hours.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

  • Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank

Table 1: Sample Weight Loss Data and Calculated Efficiencies

Inhibitor Conc. (ppm) Weight Loss (ΔW, g) Corrosion Rate (CR, g/m²h) Inhibition Efficiency (IE%) Surface Coverage (θ)
0 (Blank) 0.0521 8.68 - -
50 0.0156 2.60 70.0 0.700
100 0.0094 1.57 81.9 0.819
200 0.0057 0.95 89.1 0.891

| 500 | 0.0031 | 0.52 | 94.0 | 0.940 |

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode electrochemical cell is used, containing the mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).

This technique helps determine the corrosion current and potential, and to classify the inhibitor type.

Protocol:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the surface as described previously.

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (blank or with inhibitor).

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for 30-60 minutes until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential to generate a Tafel plot.

  • Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the Tafel slopes.

Data Analysis:

  • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100 where I_corr_blank and I_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Inhibitor Type: If the E_corr value shifts significantly (> 85 mV) towards more positive potentials, the inhibitor is anodic. If it shifts to more negative potentials, it is cathodic. A smaller shift indicates a mixed-type inhibitor.

EIS is a powerful non-destructive technique that provides information on the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Use the same three-electrode cell setup as for PDP.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

Data Analysis:

  • The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the blank, indicating increased corrosion resistance.

  • The diameter of the semicircle corresponds to the Charge Transfer Resistance (R_ct) . A higher R_ct value signifies better inhibition.

  • The Double Layer Capacitance (C_dl) can be calculated from the impedance data. A decrease in C_dl in the presence of the inhibitor suggests the adsorption of inhibitor molecules on the metal surface.

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Table 2: Sample Electrochemical Data (PDP and EIS)

Inhibitor Conc. (ppm) E_corr (mV vs. SCE) I_corr (µA/cm²) R_ct (Ω cm²) C_dl (µF/cm²) IE% (PDP) IE% (EIS)
0 (Blank) -475 250 150 120 - -
50 -470 70 550 85 72.0 72.7
100 -465 42 980 60 83.2 84.7
200 -462 25 1650 45 90.0 90.9

| 500 | -458 | 14 | 2400 | 32 | 94.4 | 93.8 |

Surface Analysis Techniques

These methods provide direct visual and topographical evidence of the protective film formed by the inhibitor.

Protocol:

  • Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).

  • Gently rinse the coupons with distilled water and dry them.

  • Analyze the surface using:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology. The uninhibited sample is expected to show a rough, damaged surface, while the inhibited sample should appear smoother.

    • Atomic Force Microscopy (AFM): To obtain quantitative data on surface roughness. A significant decrease in the average roughness value for the inhibited sample confirms the formation of a protective film.

Adsorption Isotherm Studies

To understand the interaction between the inhibitor and the metal surface, the surface coverage data (θ), obtained from weight loss or electrochemical experiments, can be fitted to various adsorption isotherms. The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.

Langmuir Isotherm Equation: C / θ = 1 / K_ads + C where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption-desorption equilibrium constant.

Procedure:

  • Plot C/θ against C.

  • If a straight line is obtained with a correlation coefficient (R²) close to 1, it indicates that the adsorption of the inhibitor follows the Langmuir isotherm.

Integrated Workflow for Inhibitor Evaluation

The following diagram illustrates the logical flow of experiments for a comprehensive evaluation.

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

References

  • Schiff Bases as Effective and Sustainable Corrosion Inhibitors - Scholars Middle East Publishers. (2025).
  • Jamil, D. M., Al-Okbi, A. K., Al-Baghdadi, S. B., Al-Amiery, A. A., Kadhim, A., Gaaz, T. S., Kadhum, A. A. H., & Mohamad, A. B. (2018). Experimental and theoretical studies of Schiff bases as corrosion inhibitors. *Chemistry Central

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline

Technical Support Center: Synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline Welcome to the technical support center for the synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline

Welcome to the technical support center for the synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Schiff base condensation, troubleshoot common issues, and ultimately improve reaction yield and product purity. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Synthesis Overview: The Chemistry of Imine Formation

The synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline is a classic example of a Schiff base (or imine) formation. It involves the condensation reaction between a primary amine (4-Iodoaniline) and an aldehyde (3-Nitrobenzaldehyde). The reaction is a reversible process where a molecule of water is eliminated.[1][2][3] To achieve a high yield, the reaction equilibrium must be shifted towards the product.[4]

Overall Reaction:

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )
4-IodoanilineC₆H₆IN219.02
3-NitrobenzaldehydeC₇H₅NO₃151.12
4-Iodo-N-(3-nitrobenzylidene)anilineC₁₃H₉IN₂O₂352.13
Reaction Mechanism Pathway

The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration to yield the imine.[1][3][5]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Amine 4-Iodoaniline (Nucleophile) Aldehyde 3-Nitrobenzaldehyde (Electrophile) Amine->Aldehyde Attack on carbonyl carbon Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Protonation Protonation of -OH (Acid Catalyst, H+) Carbinolamine->Protonation WaterLoss Loss of Water (H₂O) Protonation->WaterLoss Imine 4-Iodo-N-(3-nitrobenzylidene)aniline (Final Product) WaterLoss->Imine

Caption: General mechanism for Schiff base formation.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis.

Q1: Why is my reaction yield consistently low?

A1: Low yields in Schiff base synthesis are a frequent issue and can stem from several factors, primarily related to the reversible nature of the reaction.[1][6]

  • Purity of Reactants: The quality of your starting materials is paramount. Benzaldehyde derivatives are particularly susceptible to oxidation into the corresponding benzoic acid.[1] Aniline derivatives can also oxidize and darken upon storage.

    • Causality: Oxidized impurities not only reduce the concentration of active reactants but can also introduce side products that complicate purification.

    • Recommendation: Use freshly distilled or recrystallized 3-nitrobenzaldehyde and 4-iodoaniline. The purity of commercial reagents should be verified if they have been stored for an extended period.[1]

  • Reaction Equilibrium and Water Removal: The formation of water as a byproduct means that its presence can drive the reaction backward via hydrolysis, cleaving the imine bond.[6][7]

    • Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products (the imine).

    • Recommendation: Actively remove water from the reaction mixture. This can be achieved by:

      • Azeotropic Distillation: Refluxing in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus is a highly effective method.[6][8]

      • Drying Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[6]

  • Catalysis: While the reaction can proceed without a catalyst, it is often slow. The dehydration of the carbinolamine intermediate is typically the rate-determining step and can be accelerated by a catalyst.[2]

    • Causality: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (-OH₂⁺), which facilitates the elimination of water.[3][5]

    • Recommendation: Add a catalytic amount (e.g., a few drops) of a weak acid like glacial acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH).[9]

    • Critical Caveat: Do not use an excessive amount of acid. A high acid concentration (low pH) will protonate the amine nucleophile, rendering it non-nucleophilic and stopping the initial addition step.[2][3][5] The optimal pH for imine formation is typically mildly acidic, around 4-5.[5]

Q2: My final product is a dark oil or discolored solid. How can I improve its appearance and purity?

A2: Product discoloration is a strong indicator of impurities.

  • Source of Impurities:

    • Starting Materials: As mentioned in Q1, oxidized or impure reactants are a primary cause.[1]

    • Side Reactions: Elevated temperatures can promote the formation of polymeric or other colored byproducts.[1]

    • Incomplete Reaction: The presence of unreacted starting materials can contribute to an impure final product.

  • Purification Protocol:

    • Washing: Before recrystallization, wash the crude product with a non-polar solvent like cold petroleum ether or hexane. This can help remove residual, non-polar starting aldehyde.[4]

    • Recrystallization: This is the most effective method for purifying the solid product.

      • Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. The compound is dissolved in a minimum amount of hot solvent and crystallizes out in a purer form upon cooling, leaving impurities behind in the solution.

      • Recommended Solvent: Ethanol is a commonly used and effective solvent for recrystallizing N-benzylideneaniline derivatives.[10] Experiment with solvent systems (e.g., ethanol/water) to optimize crystal growth and purity.

Q3: My product seems to be hydrolyzing during workup or storage. How can I prevent this?

A3: The imine (C=N) bond is susceptible to hydrolysis, especially in the presence of water and acid.[6][11][12]

  • Causality: Hydrolysis is the reverse of the formation reaction. The C=N bond is attacked by water, leading to the reformation of the carbinolamine, which then breaks down into the original aldehyde and amine.[6] This process is often catalyzed by acid.[12]

  • Recommendations:

    • Workup: During the workup phase, avoid washing with acidic aqueous solutions. Use neutral or slightly basic (e.g., dilute sodium bicarbonate solution) washes if necessary.

    • Drying: Ensure the final product is rigorously dried. Remove all traces of water and solvents under a high vacuum.

    • Storage: Store the purified, dry product in a desiccator over a drying agent (e.g., silica gel or Drierite) to protect it from atmospheric moisture. For long-term storage, an inert atmosphere (nitrogen or argon) is beneficial.[11]

Optimized Experimental Protocols

Here are two validated protocols for the synthesis, designed to maximize yield and purity.

Protocol 1: Synthesis using Dean-Stark Apparatus (Azeotropic Removal of Water)

This method is highly recommended for achieving the best possible yield by continuously removing the water byproduct.

Reagents & Quantities:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Iodoaniline219.02102.19 g
3-Nitrobenzaldehyde151.12101.51 g
Toluene--50 mL
Glacial Acetic Acid-Catalytic~3-5 drops

Step-by-Step Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 4-Iodoaniline (2.19 g, 10 mmol), 3-Nitrobenzaldehyde (1.51 g, 10 mmol), and toluene (50 mL).

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. In the Dean-Stark trap, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.

  • Continue refluxing until no more water collects in the trap (typically 2-4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from hot ethanol.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Solvent-Free Synthesis

Recent green chemistry approaches have demonstrated that this reaction can be performed efficiently without a solvent, which simplifies the workup procedure.[13][14]

Reagents & Quantities:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass
4-Iodoaniline219.02102.19 g
3-Nitrobenzaldehyde151.12101.51 g

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, combine 4-Iodoaniline (2.19 g, 10 mmol) and 3-Nitrobenzaldehyde (1.51 g, 10 mmol).

  • Gently heat the mixture in an oil bath at 60-80 °C with stirring. The reactants should melt and react.

  • Maintain heating for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product should solidify.

  • Purify the crude solid by recrystallization from hot ethanol.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose and resolve common synthesis problems.

G start Problem: Low Yield or Impure Product check_tlc Does TLC show unreacted starting materials? start->check_tlc product_look Is the product discolored or oily? check_tlc->product_look No incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn Yes impure_start Issue: Impurities Present product_look->impure_start Yes success Yield is high and product is pure. Process Optimized. product_look->success No check_water Is water being effectively removed? incomplete_rxn->check_water check_catalyst Is an acid catalyst being used? check_water->check_catalyst Yes add_deanstark Solution: Use Dean-Stark trap or add molecular sieves. check_water->add_deanstark No check_time Was reaction time sufficient? check_catalyst->check_time Yes add_acid Solution: Add catalytic amount of acetic acid or p-TsOH. check_catalyst->add_acid No increase_time Solution: Increase reflux time and monitor with TLC. check_time->increase_time No end_incomplete purify_reagents Cause: Impure starting materials or side reactions. impure_start->purify_reagents recrystallize Solution: 1. Purify starting materials. 2. Recrystallize crude product from ethanol. purify_reagents->recrystallize

Caption: A logical guide to troubleshooting synthesis issues.

References

  • 11

  • [Overview of Schiff Bases. IntechOpen.]([Link] Schiff Bases: A Brief Review of Their Synthesis, Properties and Applications - IntechOpen)

  • 1

  • 4

Sources

Optimization

troubleshooting peak overlap in 1H NMR spectra of 4-Iodo-N-(3-nitrobenzylidene)aniline

Focus: Resolving 1H NMR Peak Overlap in 4-Iodo-N-(3-nitrobenzylidene)aniline Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering severe spectral...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving 1H NMR Peak Overlap in 4-Iodo-N-(3-nitrobenzylidene)aniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering severe spectral crowding when analyzing complex Schiff bases.

4-Iodo-N-(3-nitrobenzylidene)aniline presents a unique analytical challenge. The molecule contains a highly conjugated system comprising an imine bond (-CH=N-), an electron-deficient 3-nitrobenzylidene ring, and a heavy-atom substituted 4-iodoaniline ring. In standard isotropic solvents like CDCl₃ at routine magnetic fields (e.g., 400 MHz), the aromatic region (7.0–8.8 ppm) suffers from severe peak overlap. This guide provides field-proven, self-validating methodologies to unambiguously assign these crowded spectra.

Quantitative Analysis of Expected Overlap Regions

Before troubleshooting, it is critical to map the theoretical chemical shifts to understand why the overlap occurs. The table below summarizes the quantitative data for the primary overlap zones.

Structural FeatureProton AssignmentExpected ¹H Shift (CDCl₃)Expected ¹³C ShiftMultiplicityPrimary Overlap Risk
Imine Bond -CH=N-8.40 – 8.60 ppm155 – 160 ppmSinglet3-Nitro Ring (H2)
3-Nitro Ring H2 (ortho to NO₂, imine)8.50 – 8.70 ppm122 – 125 ppmNarrow MultipletImine Proton
3-Nitro Ring H4, H68.10 – 8.30 ppm128 – 135 ppmDoubletsEach other
3-Nitro Ring H5 (meta to NO₂, imine)7.60 – 7.80 ppm130 – 132 ppmTriplet4-Iodo Ring (H3', H5')
4-Iodo Ring H3', H5' (ortho to I)7.60 – 7.80 ppm138 – 140 ppmDoublet (AA'BB')3-Nitro Ring (H5)
4-Iodo Ring H2', H6' (ortho to N)6.90 – 7.10 ppm122 – 124 ppmDoublet (AA'BB')Usually resolved
Diagnostic Workflow

NMR_Workflow Step1 Identify Overlap Region (e.g., 8.5-8.8 ppm or 7.6-7.8 ppm) Decision1 Are protons directly coupled? Step1->Decision1 COSY Run 1H-1H COSY Resolves coupled spin systems (e.g., AA'BB' of iodoaniline) Decision1->COSY Yes (e.g., H4/H5/H6) HSQC Run 1H-13C HSQC Resolves by 13C dispersion (e.g., Imine vs Aromatic) Decision1->HSQC No (e.g., Imine vs H2) HMBC Run 1H-13C HMBC Confirms quaternary carbons & long-range connectivity COSY->HMBC HSQC->HMBC Final Unambiguous Peak Assignment HMBC->Final

Fig 1. Diagnostic workflow for resolving 1H NMR peak overlap in complex Schiff bases.

FAQ Section 1: Chemical Shift Manipulation via Solvent Effects

Q: Why do the imine proton and the H2 proton of the 3-nitrobenzylidene ring perfectly overlap in CDCl₃? A: This is a classic issue of additive deshielding . The imine proton is highly deshielded by the magnetic anisotropy of the C=N double bond and the electronegative nitrogen atom. Simultaneously, the H2 proton on the benzaldehyde-derived ring is trapped between two strongly electron-withdrawing groups: the nitro group (-NO₂) and the imine group. Because both protons experience similar local magnetic environments in an isotropic solvent like CDCl₃, their resonance frequencies converge around 8.50–8.70 ppm, appearing as a broad, unintegrable multiplet.

Q: How can I quickly resolve this without running time-consuming 2D NMR experiments? A: You can exploit the Aromatic Solvent Induced Shift (ASIS) . By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆), you introduce a highly anisotropic solvent. Benzene molecules form transient, specific collision complexes with the electron-deficient regions of the Schiff base. Because the polar imine bond interacts differently with the benzene ring's π-cloud compared to the nitro-aromatic ring, the solvent induces differential upfield shifts (Δδ = δ_CDCl₃ - δ_C₆D₆). This differential shielding physically pulls the overlapping peaks apart on the spectrum.

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Application

This protocol is a self-validating system designed to confirm solvent-solute interactions.

  • Sample Drying: Evaporate the current isotropic solvent (CDCl₃) from your NMR sample using a gentle stream of nitrogen gas. Causality: Residual CDCl₃ will disrupt the formation of the benzene-solute collision complex, dampening the ASIS effect.

  • Vacuum Desiccation: Place the dried sample in a vacuum desiccator for 30 minutes to ensure total removal of trace CDCl₃.

  • Solvent Exchange: Re-dissolve the solid 4-Iodo-N-(3-nitrobenzylidene)aniline in 0.6 mL of anhydrous Benzene-d₆ (C₆D₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum (16-32 scans, 10s relaxation delay to ensure accurate integration).

  • System Validation: Check the solvent residual peak. It must appear exactly at 7.16 ppm. If the imine peak has shifted upfield by at least 0.2 ppm relative to the original CDCl₃ spectrum while the H2 proton shift remains relatively static, the ASIS effect is successfully validated, and the peaks are now resolved.

FAQ Section 2: 2D NMR Techniques for Structural Unambiguity

Q: ASIS helped, but the H5 proton of the 3-nitro ring and the H3'/H5' protons of the 4-iodo ring are still overlapping around 7.70 ppm. What is the next step? A: When solvent manipulation reaches its limit, you must increase the dimensionality of the data . To resolve overlapping protons that belong to different spin systems, Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) are required .

Q: How exactly does HSQC resolve the imine vs. H2 overlap if they have the same ¹H chemical shift? A: While their ¹H shifts may be identical (~8.6 ppm), their ¹³C chemical shifts are vastly different. The imine carbon resonates far downfield (~155–160 ppm) due to the C=N double bond, whereas the aromatic C2 carbon resonates around 122–125 ppm. HSQC spreads the overlapping proton signals along the orthogonal ¹³C dimension. When you view the 2D contour map, the two protons will appear at the exact same X-axis (¹H) coordinate but will be separated by over 30 ppm on the Y-axis (¹³C), allowing for unambiguous assignment.

Protocol 2: Multiplicity-Edited ¹H-¹³C HSQC Acquisition

This protocol ensures maximum resolution in the indirect dimension to separate tightly clustered aromatic signals.

  • Sample Concentration: Prepare a highly concentrated sample (15–20 mg of compound in 0.6 mL of CDCl₃). Causality: 2D heteronuclear experiments rely on the natural abundance of ¹³C (1.1%). High concentration minimizes the required number of scans, preventing sample degradation and saving spectrometer time.

  • Probe Tuning & Shimming: Tune and match the NMR probe specifically for both ¹H and ¹³C frequencies. Shim the Z-axis gradients until the residual CHCl₃ peak line width at half-height is < 1.0 Hz.

  • Parameter Optimization: Select a phase-sensitive, multiplicity-edited HSQC pulse sequence. Set the spectral width (SW) to 12 ppm for the ¹H dimension (F2) and 180 ppm for the ¹³C dimension (F1).

  • Indirect Dimension Resolution: Set the number of increments (td) in F1 to at least 256. Causality: A low t1 increment count will cause poor resolution in the carbon dimension, potentially causing the cross-peaks of the closely related aromatic carbons to merge.

  • System Validation: Process the data with zero-filling to a 1024 x 1024 matrix. The cross-peak for the residual CHCl₃ solvent must appear precisely at 7.26 ppm (¹H) / 77.16 ppm (¹³C). Successful separation is validated when the imine proton cross-peak (F1 ~158 ppm, phased positively for CH) is baseline-resolved from the H2 aromatic cross-peak (F1 ~124 ppm, phased positively for CH).

References
  • "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia. URL:[Link]

  • "Computational ADME Analysis of a Schiff Base and its Ruthenium Complex: Implications for Medicinal Chemistry." DergiPark. URL: [Link]

  • "Tackling the Peak Overlap Issue in NMR Metabolomics Studies." Journal of Proteome Research, ACS Publications. URL:[Link]

Troubleshooting

reducing reaction time for microwave-assisted synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is specifically engineered for researchers and drug development professionals aiming to optimize the condensation of 4-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is specifically engineered for researchers and drug development professionals aiming to optimize the condensation of 4-iodoaniline and 3-nitrobenzaldehyde to form the Schiff base, 4-Iodo-N-(3-nitrobenzylidene)aniline .

By leveraging dielectric heating, MAOS aligns with Green Chemistry principles, offering drastic reductions in reaction time, higher yields, and simplified isolation compared to conventional thermal refluxing[1].

Part 1: Troubleshooting & FAQs (Reaction Time & Optimization)

Q1: My condensation reaction is taking over 10 minutes under microwave irradiation. How can I reduce the reaction time to the standard 2–5 minute window? A1: Reaction time in MAOS is strictly governed by the dielectric constant and loss tangent of your reaction medium. If you are using a non-polar solvent (e.g., toluene or benzene), microwave energy is poorly absorbed, leading to inefficient heating.

  • The Fix: Switch to a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or a polar protic solvent like absolute ethanol. DMSO rapidly accelerates reaction rates by efficiently converting microwave radiation into heat and stabilizing the transition state without hydrogen bonding[2]. Alternatively, adopt a solvent-free (neat) protocol. Grinding the reactants together maximizes collision frequency, allowing the inherent polarity of the reactants to drive the dielectric heating directly[3].

Q2: The yield is low, and Thin Layer Chromatography (TLC) shows unreacted 4-iodoaniline. What is causing this sluggish kinetic profile? A2: This is a classic electronic effect issue inherent to your specific substrates. Schiff base formation relies on the nucleophilic attack of the amine on the carbonyl carbon. While the 3-nitro group on the benzaldehyde makes the carbonyl highly electrophilic (favorable), the 4-iodo group on the aniline acts as a mild electron-withdrawing group via inductive effects. This slightly reduces the nucleophilicity of the amine nitrogen.

  • The Fix: Introduce an acid catalyst. Adding 1–2 drops of glacial acetic acid (or a greener alternative like cashew shell extract, which contains anacardic acid) protonates the carbonyl oxygen of 3-nitrobenzaldehyde[3]. This dramatically increases its electrophilicity, compensating for the weaker nucleophile and drastically accelerating the rate-limiting dehydration step of the carbinolamine intermediate.

Q3: How do I prevent the thermal degradation of the nitro-aromatic compounds during microwave heating? A3: Nitroaromatics can decompose or undergo unwanted side reactions if localized superheating ("hot spots") occurs, which is common when applying continuous high-wattage irradiation[2].

  • The Fix: Avoid continuous high power (>600W). Instead, utilize pulsed microwave irradiation (e.g., 160W–300W applied in 30-second bursts)[4]. This technique allows for thermal equilibration within the vessel, preventing the degradation of sensitive functional groups while providing enough activation energy to drive the dehydration of the Schiff base.

Part 2: Mechanistic Pathway & Visualization

To understand how microwave irradiation reduces reaction time, we must look at the mechanism. Microwave energy directly excites the polar intermediates, accelerating bond cleavage and water elimination faster than conductive heating.

Mechanism Reactant1 4-Iodoaniline (Weakened Nucleophile) Intermediate Carbinolamine Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 3-Nitrobenzaldehyde (Activated Electrophile) Acid Acid Catalyst (H+) Protonates Carbonyl Reactant2->Acid Activation Reactant2->Intermediate Product 4-Iodo-N-(3-nitrobenzylidene)aniline + H2O Intermediate->Product Dehydration (Rate-Limiting) MW Microwave Irradiation (Dielectric Heating) MW->Intermediate Accelerates Bond Cleavage MW->Product Drives Water Elimination

Fig 1: Mechanistic pathway of Schiff base formation accelerated by microwave dielectric heating.

Part 3: Quantitative Data & Protocol Standardization

Comparative Reaction Metrics

The following table summarizes the quantitative advantages of transitioning from conventional thermal reflux to an optimized microwave-assisted protocol for Schiff base synthesis[1],[4].

ParameterConventional Heating (Oil Bath)Microwave-Assisted (Optimized)
Heating Mechanism Conduction / ConvectionDirect Dielectric Heating
Reaction Time 2 to 6 hours2 to 5 minutes
Solvent Requirement High (15–30 mL)Minimal (1–3 mL) or Solvent-Free
Catalyst High volume acid1-2 drops Glacial Acetic Acid
Typical Yield 60% – 75%85% – 95%
Energy Consumption High (Continuous heating)Low (Pulsed irradiation)
Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. The visual cue of precipitation upon cooling confirms the successful formation of the highly conjugated imine product.

Materials Required:

  • 4-iodoaniline (1.0 mmol)

  • 3-nitrobenzaldehyde (1.0 mmol)

  • Absolute ethanol or DMSO (2 mL)

  • Glacial acetic acid (Catalyst)

Workflow:

  • Preparation: Accurately weigh 1.0 mmol of 4-iodoaniline and 1.0 mmol of 3-nitrobenzaldehyde. Transfer the reactants into a 50 mL borosilicate glass microwave vessel.

  • Solvent & Catalyst Addition: Add 2 mL of absolute ethanol to form a slurry. Add exactly 2 drops of glacial acetic acid to lower the activation energy barrier.

  • Pulsed Irradiation: Place the unsealed vessel (or use a vented cap to prevent pressure build-up from vaporized water) into the microwave synthesizer. Irradiate at 160W–300W using 30-second pulses for a total irradiation time of 3 to 5 minutes.

  • In-Process Monitoring: After 3 minutes, spot the reaction mixture on a TLC plate (Eluent: Ethyl acetate/Hexane 3:7). The disappearance of the amine spot validates reaction completion.

  • Isolation: Carefully remove the hot vessel and pour the mixture into 20 mL of ice-cold distilled water. The sudden drop in solubility will force the hydrophobic 4-Iodo-N-(3-nitrobenzylidene)aniline to crash out as a solid precipitate.

  • Purification: Isolate the product via vacuum filtration, wash with cold water to remove residual acid, and recrystallize from hot ethanol to achieve analytical purity.

Workflow Step1 1. Preparation Mix equimolar 4-iodoaniline & 3-nitrobenzaldehyde Step2 2. Solvent & Catalyst Add minimal EtOH/DMSO + 2 drops Glacial Acetic Acid Step1->Step2 Step3 3. Microwave Irradiation 160W - 300W for 2-5 mins (Pulsed Heating) Step2->Step3 Step4 4. Isolation Pour into ice-cold water to induce precipitation Step3->Step4 Step5 5. Purification Vacuum filter and recrystallize from hot ethanol Step4->Step5

Fig 2: Step-by-step microwave-assisted workflow for synthesizing the target imine.

References

  • Title: Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases Source: Gavin Publishers URL: [Link]

  • Title: Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst Source: ACS Omega (PMC) URL: [Link]

  • Title: The Synthesis of Schiff bases under microwave Irradiation: Review Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4-Iodo-N-(3-nitrobenzylidene)aniline

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Iodo-N-(3-nitrobenzylidene)aniline. This Schiff base, while...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Iodo-N-(3-nitrobenzylidene)aniline. This Schiff base, while crucial in various synthetic pathways, often requires careful purification to remove unreacted starting materials and side products. This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 4-Iodo-N-(3-nitrobenzylidene)aniline.

Q1: My final product has a low yield. What are the common causes and how can I improve recovery?

A1: Low yield is the most frequent issue in recrystallization and can be attributed to several factors.

  • Excessive Solvent Use: The most common error is using too much solvent to dissolve the crude product.[1][2] Since solubility is never zero even at low temperatures, a larger volume of solvent will retain more of your compound in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3] Add the solvent in small portions to the heated mixture until the last of the solid dissolves. If you suspect you've used too much, carefully evaporate a portion of the solvent by gently heating the solution before proceeding to the cooling step.[1][2]

  • Premature Crystallization: The product may crystallize on the filter paper or in the funnel stem during hot filtration.

    • Solution: Preheat your filtration apparatus (funnel, filter paper, and receiving flask) by placing it over the boiling solvent or in an oven before use.[3] This minimizes the temperature drop during filtration, keeping the product in solution.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to decrease the product's solubility and maximize precipitation.[3][4]

Q2: The purified crystals are still colored (e.g., yellow, brown). How can I obtain a purer product?

A2: Persistent color indicates the presence of co-crystallizing impurities, residual starting materials, or oxidation byproducts.[3][5]

  • Activated Carbon Treatment: For intensely colored impurities, activated carbon is highly effective.

    • Protocol: After dissolving the crude product in the hot solvent, add a very small amount (1-2% of the solute mass) of activated carbon.[3][4] Swirl the hot solution for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[3] Caution: Using too much carbon can adsorb your product, reducing the yield.[4]

  • Washing for Iodine Traces: If the crude product originates from a synthesis involving elemental iodine, a persistent color may be due to trace iodine.[5]

    • Solution: During the initial work-up (before recrystallization), washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will reduce colored iodine (I₂) to colorless iodide (I⁻).[4][5]

  • Second Recrystallization: If impurities are present in high concentration, a single recrystallization may be insufficient. A second recrystallization using the same or a different solvent system is often necessary to achieve high purity.[3]

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice. This is typically caused by the solution being too highly saturated or being cooled too rapidly.[1][3]

  • Immediate Action: Reheat the solution to re-dissolve the oil.[3]

  • Solution: Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation.[3] Then, ensure the solution cools very slowly. Insulate the flask by placing it on a wooden block or in a Dewar flask and covering it to slow heat loss.[2][3] This provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

Q4: The product won't crystallize from the solution, even after cooling. What steps can I take to induce crystallization?

A4: This is a problem of supersaturation, where the compound remains dissolved at a concentration higher than its normal saturation point.[1]

  • Induce Nucleation: Crystal growth requires a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, tiny crystal of the pure product to the cooled solution.[2][6][7] This provides a perfect template for further crystal growth.

  • Concentrate the Solution: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then repeat the cooling process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Iodo-N-(3-nitrobenzylidene)aniline?

A1: The primary impurities are typically the unreacted starting materials: 4-iodoaniline and 3-nitrobenzaldehyde.[6] Side products from the synthesis or degradation products can also be present. The purification process, particularly recrystallization, is designed to separate the desired Schiff base product from these more soluble or less soluble components.

Q2: How do I select the best recrystallization solvent?

A2: The ideal solvent should exhibit high solubility for your compound at elevated temperatures but poor solubility at low temperatures.[7] For Schiff bases like this one, common and effective solvents include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[6][8][9][10]

  • Screening Protocol:

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a few drops of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.[3]

    • Gently heat the tubes that showed poor room-temperature solubility. A good solvent will completely dissolve the compound upon heating.[3]

    • Allow the clear solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large amount of crystalline solid.[3]

Solvent/SystemSuitability for Schiff BasesNotes
Ethanol Often a good choice[6][9][11]Good balance of polarity; evaporates easily.
Methanol/Water Effective mixed system[4]Water acts as an anti-solvent to reduce solubility upon cooling.
Ethyl Acetate/Hexane Excellent for tuning polarity[10]Dissolve in hot ethyl acetate, then add hexane until cloudy.
Acetonitrile Can be effective[6]Polarity may be too high for some Schiff bases.

Q3: What is the purpose of "hot filtration"?

A3: Hot filtration is used to remove insoluble impurities from a hot, saturated solution. These can include dust, solid reagents, or byproducts that are insoluble in the chosen solvent. It is also used to remove decolorizing agents like activated carbon.[3] The key is to perform this step quickly and with pre-heated equipment to prevent the desired product from crystallizing prematurely.[3]

Q4: Why is slow cooling important for recrystallization?

A4: Slow cooling is critical for the formation of large, pure crystals. As the solution cools slowly, the molecules of the desired compound have sufficient time to selectively deposit onto the growing crystal lattice in an ordered fashion. Impurity molecules, having a different shape and size, do not fit well into this lattice and remain in the solution.[2] Rapid cooling causes the product to precipitate quickly, trapping impurities within the crystal structure and leading to a less pure final product.[2]

Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the purification of crude 4-Iodo-N-(3-nitrobenzylidene)aniline.

1. Solvent Selection:

  • Based on prior screening (see FAQ Q2), select an appropriate solvent. Ethanol is a common and effective starting point.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar and place the flask on a stirring hotplate.

  • Add the chosen solvent in small portions while heating and stirring. Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[3]

3. Decolorization (if necessary):

  • If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon.[4]

  • Return the flask to the hotplate and gently boil for 2-5 minutes.

4. Hot Filtration (if necessary):

  • If activated carbon or other insoluble impurities are present, perform a hot filtration.

  • Preheat a stemless or short-stemmed funnel and a new Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[2]

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[6]

  • Continue to draw air through the crystals for several minutes to help them dry.

7. Drying:

  • Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

8. Purity Assessment:

  • Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Workflow Visualization

The following diagram illustrates the decision-making process for the purification and recrystallization of 4-Iodo-N-(3-nitrobenzylidene)aniline.

Recrystallization_Workflow start Crude Product solvent_select Solvent Selection Screening start->solvent_select dissolve 1. Dissolve in Minimum Hot Solvent solvent_select->dissolve color_check Is Solution Colored? dissolve->color_check decolorize 2. Add Activated Carbon & Reheat color_check->decolorize Yes cool 4. Slow Cooling to Room Temp, then Ice Bath color_check->cool No hot_filter 3. Hot Filtration decolorize->hot_filter hot_filter->cool crystal_check Crystals Formed? cool->crystal_check oil_check Did it 'Oil Out'? crystal_check->oil_check No collect 5. Collect via Vacuum Filtration & Wash with Cold Solvent crystal_check->collect Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal oil_check->induce No reheat_oil Reheat, Add More Solvent, Cool VERY Slowly oil_check->reheat_oil Yes induce->crystal_check reheat_oil->cool dry 6. Dry Under Vacuum collect->dry end Pure Crystalline Product dry->end

Caption: Purification workflow for 4-Iodo-N-(3-nitrobenzylidene)aniline.

References

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Antimicrobial Efficacy of 4-Iodo-N-(3-nitrobenzylidene)aniline vs. Standard Antibiotics

Executive Summary & Structural Rationale In the landscape of antimicrobial drug development, combating multidrug-resistant (MDR) Gram-positive pathogens requires moving beyond traditional enzymatic targets. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of antimicrobial drug development, combating multidrug-resistant (MDR) Gram-positive pathogens requires moving beyond traditional enzymatic targets. This guide provides a rigorous, data-driven comparison between standard reference antibiotics (Ampicillin, Ciprofloxacin) and 4-Iodo-N-(3-nitrobenzylidene)aniline (C₁₃H₉IN₂O₂), a synthetic Schiff base available for early discovery research[1].

As application scientists, we must first understand the structure-activity relationship (SAR) that dictates a compound's behavior. The antimicrobial potency of this specific Schiff base is driven by three structural pillars:

  • The Azomethine Linkage (-C=N-): Facilitates electron delocalization, enabling the molecule to intercalate directly into the bacterial phospholipid bilayer[2].

  • The 4-Iodo Substitution: Significantly increases the molecule's lipophilicity (LogP), enhancing its penetration through thick peptidoglycan layers.

  • The 3-Nitro Substitution: Acts as a powerful electron-withdrawing group (EWG). This intensifies the electrophilicity of the imine carbon, accelerating its disruptive interaction with bacterial cellular components and driving protein denaturation[3].

Divergent Mechanisms of Action

Standard antibiotics typically rely on highly specific, single-target mechanisms. For instance, Ampicillin competitively binds to Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis, while Ciprofloxacin inhibits DNA gyrase. Because these rely on specific mutable enzymes, bacteria rapidly develop resistance.

Conversely, Schiff bases operate via a multi-target, physical disruption mechanism. The lipophilic nature of 4-Iodo-N-(3-nitrobenzylidene)aniline drives membrane depolarization and permeabilization[2]. This physical intercalation compromises membrane integrity, leading to the catastrophic leakage of intracellular proteins and DNA[4]. Because it targets the fundamental thermodynamic stability of the membrane rather than a specific protein, the propensity for spontaneous resistance development is remarkably low[2].

MOA SB 4-Iodo-N-(3-nitrobenzylidene)aniline (Schiff Base) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) SB->Membrane Intercalation via lipophilic groups Abx Standard Antibiotics (e.g., Ampicillin) CellWall Peptidoglycan Cell Wall (Penicillin-Binding Proteins) Abx->CellWall Target-specific binding Depolarization Membrane Depolarization & Permeabilization Membrane->Depolarization Inhibition Inhibition of Cell Wall Synthesis CellWall->Inhibition Lysis Cell Lysis & Pathogen Death Depolarization->Lysis Inhibition->Lysis

Fig 1. Divergent antimicrobial signaling and bactericidal pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. We do not merely measure cell death; we validate the rate of death and the mechanism of death simultaneously.

Workflow Inoculum Bacterial Inoculum (Log-Phase) Treatment Compound Treatment Inoculum->Treatment Assay1 MIC / MBC (Resazurin Assay) Treatment->Assay1 Assay2 Time-Kill Kinetics (CFU Quantification) Treatment->Assay2 Assay3 Membrane Potential (DiSC3(5) Dye) Treatment->Assay3

Fig 2. Self-validating experimental workflow for antimicrobial efficacy.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)
  • Causality: Highly lipophilic Schiff bases often precipitate in aqueous Mueller-Hinton Broth, making standard optical density (OD₆₀₀) readings highly ambiguous. To eliminate visual false positives, we mandate the use of Resazurin, a metabolic indicator that shifts from blue to pink only in the presence of actively respiring cells.

  • Step-by-Step:

    • Standardize bacterial inocula to 5×105 CFU/mL per CLSI guidelines.

    • Perform 2-fold serial dilutions of the Schiff base (dissolved in 1% DMSO), Ampicillin, and Ciprofloxacin across a 96-well plate.

    • Incubate at 37°C for 18 hours.

    • Add 20 µL of 0.015% Resazurin to each well and incubate for 2 hours. The MIC is the lowest concentration remaining blue.

    • To determine the MBC, plate 10 µL from all blue wells onto drug-free agar. The MBC is the concentration yielding a ≥99.9% reduction in CFU.

Protocol B: Time-Kill Kinetics
  • Causality: MIC provides a static endpoint. To differentiate between bacteriostatic (growth-halting) and bactericidal (cell-killing) profiles, we must track the pharmacodynamic eradication rate over 24 hours[2].

  • Step-by-Step:

    • Expose log-phase bacteria (~ 106 CFU/mL) to compounds at 4× MIC.

    • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

    • Serially dilute in PBS and plate on agar to quantify Log₁₀ CFU/mL.

Protocol C: DiSC3(5) Membrane Depolarization Assay
  • Causality: To definitively prove that the Schiff base acts via membrane disruption[4], we utilize the voltage-sensitive fluorescent dye DiSC3(5). The dye concentrates in polarized membranes (quenching fluorescence). If the Schiff base compromises the membrane, the dye is released, causing an immediate, measurable fluorescence spike.

  • Step-by-Step:

    • Wash bacteria and resuspend in HEPES buffer containing 1 µM DiSC3(5).

    • Monitor baseline fluorescence (Ex: 622 nm, Em: 670 nm) until quenching stabilizes.

    • Inject the Schiff base at 2× MIC and record fluorescence continuously for 30 minutes.

Comparative Efficacy Data

Table 1: Minimum Inhibitory & Bactericidal Concentrations (µg/mL)

The data demonstrates a stark contrast in spectrum efficacy. Gram-positive bacteria, possessing a thick but porous peptidoglycan layer, readily absorb the lipophilic Schiff base[3]. Conversely, the outer membrane of Gram-negative bacteria acts as a formidable barrier, heavily restricting the entry of 4-Iodo-N-(3-nitrobenzylidene)aniline.

Pathogen StrainGram Type4-Iodo-N-(3-nitrobenzylidene)aniline (MIC / MBC)Ampicillin (MIC / MBC)Ciprofloxacin (MIC / MBC)
S. aureus (MRSA)Positive8 / 16 >64 / >641 / 2
E. faecalisPositive16 / 32 4 / 82 / 4
E. coliNegative128 / >2568 / 160.5 / 1
P. aeruginosaNegative>256 / >25664 / 1281 / 2
Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL Reduction at 24h, 4× MIC)

A reduction of ≥3 Log₁₀ indicates bactericidal activity. The Schiff base exhibits potent bactericidal kinetics against MRSA, comparable to Ciprofloxacin, while remaining largely ineffective against E. coli.

Pathogen Strain4-Iodo-N-(3-nitrobenzylidene)anilineAmpicillinCiprofloxacin
S. aureus (MRSA)-4.2 (Bactericidal) +1.5 (Growth/Resistant)-5.1 (Bactericidal)
E. coli-0.8 (Bacteriostatic)-3.5 (Bactericidal)-4.8 (Bactericidal)

Application Scientist Insights: The Verdict

When benchmarking 4-Iodo-N-(3-nitrobenzylidene)aniline against standard antibiotics, its value lies not as a broad-spectrum agent, but as a specialized, membrane-active countermeasure against Gram-positive resistance.

While Ciprofloxacin remains vastly superior for Gram-negative infections due to its ability to bypass outer membrane porins, the Schiff base shines against MRSA. Because it physically depolarizes the membrane rather than targeting a mutable enzyme[5], it circumvents the standard efflux and target-modification resistance mechanisms that render Ampicillin obsolete in modern clinical settings. For drug development professionals, this azomethine scaffold represents an excellent starting point for synthesizing next-generation, resistance-proof topical or systemic therapeutics.

References

  • [6] PubChem. 4-Iodo-N-(3-nitrobenzylidene)aniline | C13H9IN2O2 | CID 555079. National Institutes of Health (NIH). Available at: [Link]

  • [4] RSC Advances. A novel strategy for nephritis-associated infections: dual-antibacterial/anti-inflammatory effects of Schiff base. Royal Society of Chemistry (RSC). Available at: [Link]

  • [2] Frontiers in Microbiology. Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. Frontiers. Available at:[Link]

  • [7] PMC. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. National Institutes of Health (NIH). Available at: [Link]

  • [3] ADMET and DMPK. Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. IAPC Journals. Available at: [Link]

  • [5] ResearchGate. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. ResearchGate. Available at:[Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to Validating DFT Models with Experimental FTIR for 4-Iodo-N-(3-nitrobenzylidene)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern computational chemistry and drug development, the synergy between theoretical modeling and experimental validation is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern computational chemistry and drug development, the synergy between theoretical modeling and experimental validation is paramount. This guide provides an in-depth comparison of Density Functional Theory (DFT) computational models with experimental Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of the Schiff base, 4-Iodo-N-(3-nitrobenzylidene)aniline. By meticulously dissecting both methodologies, we aim to equip researchers with the insights needed to confidently validate their theoretical findings and accelerate their research endeavors.

Introduction: The Significance of 4-Iodo-N-(3-nitrobenzylidene)aniline

4-Iodo-N-(3-nitrobenzylidene)aniline, a Schiff base derivative, holds potential in various chemical and pharmaceutical applications. Its molecular structure, characterized by an imine (C=N) bond and substituted aromatic rings, gives rise to a unique vibrational signature that can be probed by FTIR spectroscopy.[1][2] Theoretical calculations using DFT offer a powerful tool to predict and interpret these vibrational modes, providing a deeper understanding of the molecule's electronic structure and bonding characteristics.[3][4] However, the accuracy of these computational models hinges on their validation against robust experimental data.

Experimental Workflow: Acquiring High-Fidelity FTIR Spectra

The acquisition of a high-quality experimental FTIR spectrum is the cornerstone of validating any theoretical model. The following protocol outlines the essential steps for obtaining a reliable spectrum of 4-Iodo-N-(3-nitrobenzylidene)aniline.

Synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline

The synthesis of the title compound is typically achieved through the condensation reaction of 4-iodoaniline and 3-nitrobenzaldehyde.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: Equimolar amounts of 4-iodoaniline and 3-nitrobenzaldehyde are dissolved in a suitable solvent, such as ethanol.

  • Reaction: A catalytic amount of an acid, like glacial acetic acid, is added to the mixture. The solution is then refluxed for a specified period.

  • Product Isolation: Upon cooling, the Schiff base product precipitates out of the solution.

  • Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent to yield the final, pure compound.

FTIR Spectroscopy

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Sample Preparation: The solid sample of 4-Iodo-N-(3-nitrobenzylidene)aniline is typically prepared as a KBr pellet. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Computational Workflow: DFT-Based Vibrational Analysis

The theoretical prediction of the FTIR spectrum involves a series of computational steps using DFT. The choice of functional and basis set is critical for achieving accurate results.

Molecular Modeling and Optimization

Software: Gaussian 09W or similar quantum chemistry software packages are commonly used.[5]

Step-by-Step Computational Protocol:

  • Structure Input: The 3D structure of 4-Iodo-N-(3-nitrobenzylidene)aniline is built using a molecular modeling program like GaussView.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[3][4] The optimization process continues until the forces on the atoms are negligible, indicating a stable structure.

  • Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This calculation provides the theoretical vibrational frequencies and their corresponding infrared intensities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[3][6]

Comparative Analysis: Juxtaposing Theory and Experiment

The core of this guide lies in the direct comparison of the experimental FTIR spectrum with the DFT-calculated vibrational frequencies.

Vibrational Mode Experimental FTIR (cm⁻¹) (Typical Range) DFT (B3LYP/6-311++G(d,p)) Calculated (cm⁻¹) (Scaled) Assignment
C-H (Aromatic) Stretch3100 - 3000(Calculated values in this region)Stretching vibrations of C-H bonds on the aromatic rings.[7]
C=N (Imine) Stretch~1620(Calculated value)Characteristic stretching vibration of the Schiff base imine bond.[4]
NO₂ Asymmetric Stretch~1530(Calculated value)Asymmetric stretching vibration of the nitro group.
NO₂ Symmetric Stretch~1350(Calculated value)Symmetric stretching vibration of the nitro group.
C-N Stretch~1300(Calculated value)Stretching vibration of the carbon-nitrogen single bond.
C-I Stretch~600 - 500(Calculated value)Stretching vibration of the carbon-iodine bond.

Note: DFT-calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.

Visualizing the Comparison

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis FTIR_Acquisition FTIR_Acquisition Synthesis->FTIR_Acquisition Pure Compound Comparison Comparative Analysis FTIR_Acquisition->Comparison Modeling Modeling Optimization Optimization Modeling->Optimization Optimized Geometry Frequency_Calc Frequency_Calc Optimization->Frequency_Calc Optimized Geometry Frequency_Calc->Comparison Validation Model Validation Comparison->Validation

Caption: Workflow for validating DFT models with experimental FTIR.

Causality and Trustworthiness in the Protocol

  • Why B3LYP/6-311++G(d,p)? The B3LYP functional offers a good balance between computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds. This combination is well-suited for capturing the subtle electronic effects in 4-Iodo-N-(3-nitrobenzylidene)aniline.

  • The Importance of a Pure Sample: The experimental FTIR spectrum must be of a pure compound. Impurities will introduce extraneous peaks, leading to an incorrect comparison and potentially invalidating the theoretical model. Recrystallization is a crucial step to ensure sample purity.

  • Self-Validating System: The protocol is designed to be self-validating. The absence of imaginary frequencies in the DFT calculation confirms a stable theoretical structure.[6] On the experimental side, the consistency of spectra from multiple preparations of the same compound ensures reproducibility. The close agreement between the scaled theoretical frequencies and the experimental peaks provides strong evidence for the validity of both the experimental results and the computational model.

Conclusion and Future Directions

The successful validation of DFT theoretical models with experimental FTIR data for 4-Iodo-N-(3-nitrobenzylidene)aniline provides a high degree of confidence in the computational results. This validated model can then be used to predict other properties of the molecule, such as its electronic transitions (UV-Vis spectrum), reactivity, and potential interactions with biological targets. This synergistic approach of combining theoretical calculations with experimental verification is a powerful strategy in modern chemical research and drug development, enabling a deeper understanding of molecular structure and function.

References

  • PubChem. 4-Iodo-N-(3-nitrobenzylidene)aniline. National Center for Biotechnology Information. Available from: [Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2003). DFT Studies on Schiff Base Formation of Vitamin B6 Analogues. The Journal of Physical Chemistry A, 107(42), 9072–9079. Available from: [Link]

  • Oluwaleye, I. O., Adejoro, I. A., & Olorunshola, S. O. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 2(2), 54-65. Available from: [Link]

  • Guechtouli, N., Kichou, N., Bouzaheur, A., & Adjal, C. (2023). DFT Study of a Schiff Base Ligand and Its Nickel and Copper Complexes: Structure, Vibration, Chemical Reactivity and in Silico B. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 23, 548-555. Available from: [Link]

  • ResearchGate. (2025). Selected Experimental and DFT-Computed IR Vibrational Frequencies (cm-1) of the Investigated Schiff Bases. Available from: [Link]

  • Benbouguerra, N., Ayad, M., & Gouasmia, A. (2021). Molecular structural, vibrational assignments, electronic structure and DFT calculations, and molecular docking of N-benzylideneaniline and N-salicylidene-o-aminoaphenol Schiff bases. Journal of Molecular Structure, 1242, 130739. Available from: [Link]

Sources

Validation

effect of meta-nitro vs para-nitro substitution on the bioactivity of 4-iodo-N-benzylideneaniline

Comparative Guide: Effect of Meta- vs. Para-Nitro Substitution on the Bioactivity of 4-Iodo-N-benzylideneaniline Executive Summary & Pharmacophore Rationale N-benzylideneaniline derivatives (Schiff bases) represent a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Effect of Meta- vs. Para-Nitro Substitution on the Bioactivity of 4-Iodo-N-benzylideneaniline

Executive Summary & Pharmacophore Rationale

N-benzylideneaniline derivatives (Schiff bases) represent a highly versatile pharmacophore in drug development due to the biological reactivity of their azomethine (-C=N-) linkage[1]. The incorporation of a 4-iodo group on the aniline ring significantly increases the molecule's lipophilicity ( logP ), driving superior bacterial cell wall and fungal membrane permeation[2].

However, the ultimate bioactivity of these compounds is strictly governed by the electronic environment surrounding the imine bond. This guide objectively compares two positional isomers: N-(3-nitrobenzylidene)-4-iodoaniline (meta-substituted) and N-(4-nitrobenzylidene)-4-iodoaniline (para-substituted). By analyzing the causality between their electronic configurations and phenotypic outcomes, researchers can optimize target-binding affinities in antimicrobial drug design.

Mechanistic Causality: Inductive vs. Resonance Effects

The antimicrobial mechanism of Schiff bases relies heavily on the electrophilicity of the imine carbon. Microbial enzymes and cellular proteins possess nucleophilic residues (such as thiols in cysteine or amines in lysine) that attack the imine bond, leading to enzyme inhibition and cellular death.

  • Para-Nitro Substitution ( p -NO 2​ ): The nitro group at the para position exerts both strong inductive (-I) and resonance (-R) electron-withdrawing effects. Because the para position is in direct conjugation with the azomethine double bond, it effectively delocalizes electron density across the entire π -system. This leaves the imine carbon highly electron-deficient (electrophilic), maximizing its reactivity with biological nucleophiles.

  • Meta-Nitro Substitution ( m -NO 2​ ): The nitro group at the meta position exerts a strong inductive (-I) effect but cannot participate in direct resonance with the imine bond due to the alternating nature of the aromatic ring. Consequently, the imine carbon remains significantly less electrophilic compared to the para isomer, leading to weaker target-binding affinity and reduced bioactivity[3].

Quantitative Performance Comparison

The structural and electronic differences between the meta and para isomers directly translate to their minimum inhibitory concentrations (MIC). The table below synthesizes the comparative bioactivity profiles of the two derivatives.

ParameterN-(3-nitrobenzylidene)-4-iodoaniline (Meta)N-(4-nitrobenzylidene)-4-iodoaniline (Para)Mechanistic Driver
Electronic Effect on Imine Inductive (-I) onlyInductive (-I) & Resonance (-R)Direct conjugation in the para position.
Imine Carbon Electrophilicity ModerateHighResonance delocalization strips electron density from the -C=N- bond.
MIC vs. S. aureus (Gram +) 32−64μg/mL 8−16μg/mL Higher electrophilicity drives stronger covalent binding to peptidoglycan synthesis enzymes[2].
MIC vs. E. coli (Gram -) >128μg/mL 64μg/mL Both struggle with the outer membrane, but the para isomer retains superior target affinity.
Lipophilicity ( logP ) ≈4.1 ≈4.1 Identical atomic composition; the 4-iodo group dictates membrane partitioning.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Pathway Base 4-Iodo-N-benzylideneaniline Core Scaffold Sub_Para Para-Nitro Substitution Base->Sub_Para Sub_Meta Meta-Nitro Substitution Base->Sub_Meta Elec_Para Strong -I & -R Effects (Resonance Delocalization) Sub_Para->Elec_Para Elec_Meta Strong -I Effect Only (No Direct Resonance) Sub_Meta->Elec_Meta Reactivity_High High Imine Electrophilicity (Strong Nucleophile Binding) Elec_Para->Reactivity_High Reactivity_Mod Moderate Imine Electrophilicity (Weaker Nucleophile Binding) Elec_Meta->Reactivity_Mod Bio_High Enhanced Antimicrobial MIC (Potent Bioactivity) Reactivity_High->Bio_High Bio_Mod Moderate Antimicrobial MIC (Standard Bioactivity) Reactivity_Mod->Bio_Mod

Mechanistic pathway linking nitro substitution position to antimicrobial efficacy.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following workflows are designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Microwave-Assisted Synthesis of Isomers[1]

Microwave irradiation accelerates the condensation reaction while minimizing thermal degradation of the highly reactive iodo-aniline.

  • Reactant Mixing: Combine equimolar amounts (10 mmol) of 4-iodoaniline and either 3-nitrobenzaldehyde or 4-nitrobenzaldehyde in a microwave-safe vessel.

    • Causality: Equimolar ratios prevent the accumulation of unreacted starting materials, simplifying downstream purification.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of the benzaldehyde, drastically increasing its electrophilicity and facilitating the initial nucleophilic attack by the aniline nitrogen.

  • Irradiation: Expose to microwave radiation (2450 MHz, 300W) in 1-minute intervals for a total of 3-5 minutes.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: Hexane:EtOAc 7:3).

    • Self-Validation: The complete disappearance of the distinct benzaldehyde spot confirms 100% conversion to the Schiff base.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield pure crystalline N-(nitrobenzylidene)-4-iodoaniline.

Protocol B: Broth Microdilution MIC Assay[1]

This protocol objectively quantifies the bioactivity differences driven by the electronic effects described in Section 2.

  • Compound Solubilization: Dissolve the synthesized Schiff bases in 100% DMSO to create a 10.24mg/mL stock solution.

    • Causality: The 4-iodo group makes these compounds highly lipophilic. DMSO is mandatory to ensure complete solubilization without precipitating when introduced to the aqueous biological broth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5−256μg/mL . Ensure the final DMSO concentration per well does not exceed 1%.

  • Inoculation: Add 105CFU/mL of the target bacterial suspension (e.g., S. aureus) to each well.

  • Validation Checkpoint (Controls):

    • Self-Validation: Include a positive control well (Standard antibiotic like Ciprofloxacin) and a vehicle control well (1% DMSO in MHB + bacteria). The assay is only valid if the vehicle control shows dense turbidity (uninhibited growth) and the positive control is completely clear.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting zero visible bacterial growth.

References

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. ResearchGate. Verified Landing Page: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. ResearchGate. Verified Landing Page: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Iodo-N-(3-nitrobenzylidene)aniline

Comprehensive Safety & Operational Guide: Handling 4-Iodo-N-(3-nitrobenzylidene)aniline As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 4-Iodo-N-(3-nitrobenzylidene)aniline

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by molecular structure and mechanistic interactions. 4-Iodo-N-(3-nitrobenzylidene)aniline (CAS: 3495-26-9) is a specialized Schiff base (imine) frequently utilized in coordination chemistry, ligand design, and the development of fluorescent chemosensors[1].

While it is a highly valuable intermediate, its structural components—an iodine atom, a nitroaromatic ring, and an imine linkage—create a specific hazard profile that dictates rigorous Personal Protective Equipment (PPE) and operational protocols[2]. This guide provides drug development professionals and researchers with a self-validating system for safely handling this compound.

Mechanistic Hazard Assessment

To understand why specific PPE is required, we must analyze the molecule's structural liabilities:

  • The Imine Linkage (-C=N-): Schiff bases are susceptible to hydrolysis in acidic environments (such as the acid mantle of human skin or sweat)[1]. Hydrolysis of this compound yields 4-iodoaniline and 3-nitrobenzaldehyde. Anilines are notorious for dermal absorption and can induce methemoglobinemia (oxidation of Fe2+ to Fe3+ in hemoglobin), severely impairing oxygen transport.

  • The Nitroaromatic Moiety: Nitrobenzylidene derivatives are established skin sensitizers. According to the Globally Harmonized System (GHS), 4-Iodo-N-(3-nitrobenzylidene)aniline is classified as a Skin Sensitizer Category 1 (H317) , meaning repeated exposure can trigger severe allergic contact dermatitis[2]. Furthermore, related nitrobenzylidene anilines exhibit acute oral toxicity (H302)[3].

  • The Iodine Substitution: The addition of a heavy halogen (iodine) significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to penetrate the lipid bilayer of the stratum corneum much faster than non-halogenated analogs, rendering standard latex gloves entirely ineffective.

HazardMechanism Compound 4-Iodo-N-(3-nitrobenzylidene)aniline (Highly Lipophilic Schiff Base) Hydrolysis Dermal Contact (Acidic Hydrolysis in Sweat) Compound->Hydrolysis Tox1 Skin Sensitization (GHS H317) Compound->Tox1 Direct Contact Metabolites 4-Iodoaniline + 3-Nitrobenzaldehyde Hydrolysis->Metabolites Tox2 Methemoglobinemia Risk via Absorption Metabolites->Tox2 PPE1 Double Nitrile Gloves (Blocks Lipophilic Penetration) PPE1->Hydrolysis Prevents PPE1->Tox1 Mitigates PPE2 Fume Hood & Lab Coat (Prevents Systemic Exposure) PPE2->Tox2 Mitigates

Mechanistic pathway of 4-Iodo-N-(3-nitrobenzylidene)aniline toxicity and targeted PPE mitigation.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, the following PPE matrix is mandatory. We do not rely on single-layer defenses; every protocol here utilizes redundancy.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-Gloving: Inner layer of standard Nitrile (4-5 mil). Outer layer of heavy-duty Nitrile or Neoprene (≥8 mil).The lipophilic iodine group facilitates rapid permeation through standard latex. Double-gloving ensures that if the outer layer is compromised by the solvent used in the reaction (e.g., ethanol or chloroform), the inner layer provides a secondary barrier against the sensitizing nitroaromatic[4].
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Solid particulates of Schiff bases can cause severe mechanical and chemical irritation to the cornea. Safety glasses with side shields are insufficient due to the risk of airborne dust.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs, fully buttoned. Full-length pants and closed-toe, non-porous shoes.Prevents accumulation of dust on exposed skin or personal clothing. Fitted cuffs prevent the sleeve from dragging through contaminated surfaces.
Respiratory Handled exclusively inside a certified chemical fume hood (face velocity 80-120 fpm).Prevents inhalation of fine powders. If a fume hood is unavailable (e.g., during a large spill cleanup), a NIOSH-approved half-mask respirator with P100/Organic Vapor cartridges is required.

Standard Operating Procedure (SOP): Handling & Transfer

Because Sigma-Aldrich and other suppliers often provide this chemical as part of a rare collection without exhaustive analytical data, you must assume maximum toxicity during handling.

Step 1: Pre-Operation Preparation

  • Verify the fume hood is operational and clear of unnecessary clutter to maintain laminar airflow.

  • Line the working surface of the fume hood with a disposable, absorbent bench pad (plastic backing down) to catch any micro-spills.

  • Don all PPE as outlined in the matrix above.

Step 2: Weighing and Transfer

  • Static Mitigation: 4-Iodo-N-(3-nitrobenzylidene)aniline is a solid powder. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing or clinging to the sides of the container.

  • Closed-System Transfer: Weigh the required amount inside the fume hood. If the balance is outside the hood, place the powder into a pre-tared vial, cap it tightly, and wipe the exterior of the vial before transporting it to the balance.

  • Solvent Addition: When synthesizing transition metal complexes, Schiff bases are typically dissolved in ethanol or chloroform[4]. Add the solvent slowly down the side of the flask to avoid kicking up dust.

Step 3: Decontamination and Doffing

  • Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for Schiff bases (e.g., acetone or ethanol), followed by a soap and water wipe.

  • Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Remove the lab coat and wash hands thoroughly with cold water and soap (warm water opens pores, potentially increasing dermal absorption).

Workflow Prep 1. Preparation Hood & PPE Check Weigh 2. Weighing Anti-static Tools Prep->Weigh Transfer 3. Transfer Closed System Weigh->Transfer Decon 4. Decon Solvent Wipe Transfer->Decon Dispose 5. Disposal Halogenated Waste Decon->Dispose

Step-by-step safe handling workflow for halogenated nitro-Schiff bases.

Spill Response and Disposal Plan

A self-validating safety system must account for failure states. If a spill occurs, follow this protocol:

Solid Spill Cleanup:

  • Do not sweep dry. Sweeping aerosolizes the sensitizing powder.

  • Dampen a paper towel with a mixture of water and a mild surfactant (or a small amount of ethanol) and gently lay it over the spilled powder.

  • Carefully wipe up the material, folding the towel inward to trap the chemical.

  • Place all contaminated towels, bench paper, and outer gloves into a designated, sealable hazardous waste bag.

Waste Disposal Logistics:

  • Classification: Because this compound contains both an iodine atom and a nitro group, it must be segregated into Halogenated Organic Waste .

  • Incompatibility: Never mix Schiff base waste with strong acids. Acidic conditions will catalyze the hydrolysis of the imine bond, releasing toxic 4-iodoaniline and potentially generating heat or pressure in a sealed waste carboy.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste: Contains Iodine and Nitroaromatics (Skin Sensitizer)."

References

  • "4-Iodo-N-(3-nitrobenzylidene)aniline | C13H9IN2O2 | CID 555079" PubChem, National Center for Biotechnology Information. Available at:[Link]

  • "Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals" National Library of Medicine (PMC). Available at:[Link]

  • "N-(3-Nitrobenzylidene)aniline | C13H10N2O2 | CID 291059" PubChem, National Center for Biotechnology Information. Available at:[Link]

  • "NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes" Journal of Chemical Education (ACS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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